N-benzyl-2-chloro-N-methylpyrimidin-4-amine
Description
Properties
IUPAC Name |
N-benzyl-2-chloro-N-methylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c1-16(9-10-5-3-2-4-6-10)11-7-8-14-12(13)15-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDMPTKAKGKWAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Chemical Structure & Reactivity of N-benzyl-2-chloro-N-methylpyrimidin-4-amine
[1]
Executive Summary
N-benzyl-2-chloro-N-methylpyrimidin-4-amine represents a critical "lynchpin" intermediate in medicinal chemistry, particularly within the development of kinase inhibitors and GPCR ligands.[1] Its structure features a pyrimidine core functionalized with a stable secondary amine at the C4 position and a reactive chlorine "warhead" at the C2 position.
This guide provides a comprehensive technical analysis of this molecule, focusing on the regioselective synthesis that creates it, its physiochemical properties, and its utility as a scaffold for high-throughput library generation.
Part 1: Structural Analysis & Physiochemical Properties[1]
Molecular Architecture
The molecule consists of three distinct domains, each serving a specific pharmacological or synthetic function:
| Domain | Component | Function |
| Core Scaffold | Pyrimidine Ring | Electron-deficient heterocycle; acts as a hydrogen bond acceptor (N1/N3) and provides rigid geometry.[1] |
| Position 4 | N-methyl-N-benzylamine | Installed Moiety: Provides lipophilic bulk (benzyl) and steric control (methyl).[1] The lack of an NH donor here prevents unwanted tautomerization. |
| Position 2 | Chlorine Atom | Reactive Handle: A leaving group positioned between two ring nitrogens.[1] It is less reactive than the C4-Cl precursor but highly susceptible to Pd-catalyzed cross-coupling.[1] |
Computed Properties (Estimated)
-
Formula:
-
Molecular Weight: 233.70 g/mol
-
LogP (Predicted): ~2.8 – 3.2 (The benzyl group significantly increases lipophilicity compared to the parent pyrimidine).
-
H-Bond Donors: 0 (The amine is tertiary).[1]
-
H-Bond Acceptors: 3 (N1, N3 of pyrimidine, though sterics may hinder N3).
Part 2: Synthesis & Regiocontrol (The "C4 Rule")
The synthesis of this molecule relies on the Nucleophilic Aromatic Substitution (
The Regioselectivity Paradigm
When 2,4-dichloropyrimidine reacts with a nucleophile (amine), substitution can occur at C2 or C4.[5][6]
-
C4 Preference: Under neutral or basic conditions with amine nucleophiles, substitution occurs preferentially at C4 .
-
Mechanism: The intermediate Meisenheimer complex formed by attack at C4 is more stable because the negative charge is delocalized onto the N3 nitrogen, which is flanked by the electron-withdrawing C2-Cl group. Additionally, C4 is less sterically hindered than C2 (which is flanked by two ring nitrogens).
Experimental Protocol
Objective: Selective mono-amination at C4 to produce this compound.
Reagents:
-
2,4-Dichloropyrimidine (1.0 equiv)[1]
-
N-methylbenzylamine (1.0 equiv)[1]
-
DIPEA (Diisopropylethylamine) (1.2 equiv)[1]
-
Solvent: Dichloromethane (DCM) or Ethanol (EtOH)[1]
Step-by-Step Workflow:
-
Preparation: Dissolve 2,4-dichloropyrimidine in DCM (0.2 M concentration) in a round-bottom flask.
-
Thermal Control: Cool the solution to
using an ice bath. Rationale: Low temperature kinetically favors the lower-energy transition state (C4 attack) and prevents bis-substitution.[1] -
Addition: Add DIPEA followed by the slow, dropwise addition of N-methylbenzylamine over 15 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Monitoring: Monitor via TLC (Hexane/EtOAc) or LCMS. The starting material (2,4-DCP) should disappear, and a single major peak (Product) should appear.
-
Troubleshooting: If bis-substituted product (2,4-diamino) appears, lower the temperature to
for future runs.[1]
-
-
Workup: Quench with water. Extract with DCM (
).[1] Wash organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (typically 0-20% EtOAc in Hexanes).[1]
Reaction Pathway Diagram (DOT)[1]
Caption: Regioselective synthesis pathway. The C4 substitution is favored due to electronic stabilization of the intermediate complex.
Part 3: Downstream Reactivity (The "Warhead" Utility)
Once synthesized, the title compound retains a chlorine at C2. This position is significantly less electrophilic than the original C4 position due to the electron-donating effect of the newly installed amine (resonance donation into the ring).
However, the C2-Cl remains a viable handle for Palladium-Catalyzed Cross-Coupling , making this molecule a versatile building block.
Divergent Synthesis Capabilities
| Reaction Type | Target Motif | Conditions |
| Suzuki-Miyaura | 2-Aryl / 2-Heteroaryl | Aryl Boronic Acid, |
| Buchwald-Hartwig | 2-Amino (Unsymmetrical) | Aniline/Amine, |
| 2-Alkoxy / 2-Amino | Nucleophile, Heat ( |
Library Generation Workflow (DOT)
Caption: Diversification of the scaffold.[1] The C2-chlorine allows for the generation of distinct chemical libraries via orthogonal coupling methods.
Part 4: Pharmaceutical Relevance[7][8]
The 2-amino-4-benzylaminopyrimidine motif is a privileged structure in drug discovery.[1]
-
Kinase Inhibition: The pyrimidine N1 often serves as the hinge-binder in the ATP-binding pocket of kinases.[1] The C4-substituent (benzyl amine) projects into the hydrophobic back-pocket (Gatekeeper region), while the C2-substituent (added later) interacts with the solvent-exposed region.[1]
-
Example: Analogues of this structure are investigated for Aurora Kinase and USP1/UAF1 inhibition [1].
-
-
USP1 Inhibitors: Specifically, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the deubiquitinating enzyme USP1, a target for non-small cell lung cancer [2].[1][7] The title compound is the direct precursor to these molecules (via Suzuki coupling of the 2-Cl with a phenyl boronic acid).
References
-
Regioselectivity of 2,4-Dichloropyrimidine
-
Source: WuXi AppTec.[1] "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29.
-
-
USP1 Inhibitor Synthesis
-
General Reactivity of Chloropyrimidines
-
Buchwald-Hartwig Amination of Pyrimidines
Sources
- 1. Benzenemethanamine, 2-chloro-N-methyl- | C8H10ClN | CID 66754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical properties of N-benzyl-2-chloro-N-methylpyrimidin-4-amine
An In-depth Technical Guide to the Physicochemical Properties of N-benzyl-2-chloro-N-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the careful characterization of a molecule's physicochemical properties is a critical determinant of its journey from a promising hit to a viable clinical candidate. This guide provides a comprehensive technical overview of the essential physicochemical properties of this compound, a compound of interest within the broader class of pyrimidine derivatives. While specific experimental data for this exact molecule is not extensively published, this document outlines the authoritative methodologies and expert rationale for determining these properties, drawing upon established protocols and our deep experience in small molecule characterization. Understanding these foundational characteristics is paramount for predicting a compound's pharmacokinetic profile, formulating effective delivery systems, and ensuring its stability and efficacy.
Derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been investigated as potent inhibitors of deubiquitinating enzymes, which are promising targets for anticancer therapies.[1][2] The structural features of this compound—a substituted pyrimidine core—suggest its potential as a scaffold in medicinal chemistry. Therefore, a thorough understanding of its physicochemical properties is the essential first step in its evaluation as a potential therapeutic agent.
Chemical Identity and Structure
A precise understanding of the molecule's structure is the foundation of all subsequent physicochemical analysis.
Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C12H13ClN4
-
Molecular Weight: 248.71 g/mol
Experimental Determination of Physicochemical Properties
The following sections detail the standard, field-proven methodologies for characterizing the key physicochemical parameters of a novel compound like this compound. The emphasis here is not just on the "how" but the "why"—the scientific reasoning that underpins each experimental choice.
Solubility Assessment: The Gateway to Bioavailability
A compound's ability to dissolve in aqueous and organic media is a primary factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility is a frequent cause of failure in drug development.
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability for even poorly soluble compounds.[4]
Methodology:
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing different solvents of interest. The choice of solvents is critical for a comprehensive profile.[5]
-
Aqueous Media:
-
Purified Water (to determine intrinsic aqueous solubility).
-
Phosphate-Buffered Saline (PBS) at pH 7.4 (to mimic physiological conditions).[5]
-
Buffers at pH 2.0 and 9.0 (to assess solubility at different pHs, reflecting the gastrointestinal tract).
-
-
Organic Solvents:
-
Dimethyl Sulfoxide (DMSO) (a common solvent for initial stock solutions).[5]
-
Ethanol (a co-solvent often used in formulations).
-
-
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (typically at 25°C and 37°C) for a sufficient period (24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
-
Separation of Solid and Liquid Phases: The resulting slurries are filtered (using a 0.22 µm filter to remove undissolved particles) or centrifuged to obtain a clear, saturated solution.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations is used for accurate quantification.
Causality Behind Experimental Choices:
-
Using a range of pH values is crucial because the amine groups in the pyrimidine ring and the N-methylamine are basic and will be protonated at low pH, likely increasing solubility.
-
The shake-flask method ensures that the measured solubility is the true thermodynamic equilibrium solubility, providing a stable baseline for formulation development.
Workflow for Solubility Determination:
Caption: Workflow for Thermodynamic Solubility Determination.
Lipophilicity (LogP): A Predictor of Membrane Permeability
Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its ability to cross biological membranes. The octanol-water partition coefficient (LogP) is the most widely accepted measure of lipophilicity.[6]
Protocol: LogP Determination (Shake-Flask Method)
Methodology:
-
Preparation of Phases: Equal volumes of n-octanol and water (or PBS pH 7.4) are combined in a separatory funnel and shaken vigorously to pre-saturate each phase with the other. The phases are then allowed to separate.
-
Partitioning of the Compound: A known amount of this compound is dissolved in the aqueous phase. This solution is then combined with an equal volume of the n-octanol phase in a vial.
-
Equilibration: The vial is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the aqueous and octanol layers.
-
Quantification: The concentration of the compound in both the aqueous and octanol phases is determined by HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[6]
Causality Behind Experimental Choices:
-
n-Octanol is chosen as the organic phase because its properties are thought to mimic the lipid bilayer of cell membranes.
-
Pre-saturating the solvents is essential to prevent volume changes during the experiment, which would affect the accuracy of the concentration measurements.
Workflow for LogP Determination:
Caption: Workflow for Shake-Flask LogP Determination.
Acid Dissociation Constant (pKa): Understanding Ionization
The pKa value indicates the strength of an acid or base and determines the extent of a molecule's ionization at a given pH. This is critical as the ionized state generally has higher aqueous solubility but lower membrane permeability. For this compound, the basic nitrogen atoms in the pyrimidine ring and the N-methylamine group are expected to have distinct pKa values.
Protocol: pKa Determination (Potentiometric Titration)
Methodology:
-
Solution Preparation: A precise amount of the compound is dissolved in a solvent, typically water or a water-methanol mixture if solubility is low.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the inflection point of this curve. For a basic compound, the pKa corresponds to the pH at which 50% of the molecules are protonated.
Causality Behind Experimental Choices:
-
Potentiometric titration is a direct and accurate method for determining pKa values.
-
The presence of multiple basic centers may result in more than one pKa value, which this method can resolve.
Chemical Stability: Ensuring Integrity and Shelf-Life
Assessing the chemical stability of a new molecular entity is a regulatory requirement and is essential for determining appropriate storage conditions and shelf-life.[7][8][9]
Protocol: Forced Degradation and ICH Stability Studies
Methodology:
-
Forced Degradation (Stress Testing): The compound is subjected to harsh conditions to intentionally induce degradation.[8] This helps to identify potential degradation pathways and to develop a stability-indicating analytical method.
-
Acid/Base Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions and heated.
-
Oxidation: The compound is treated with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: The solid compound is heated to a high temperature.
-
Photostability: The compound is exposed to light of a specified wavelength and intensity.
-
-
ICH Stability Studies: To determine the shelf-life, long-term and accelerated stability studies are conducted under conditions defined by the International Council for Harmonisation (ICH).[10]
-
Long-Term: 25°C / 60% Relative Humidity (RH)
-
Accelerated: 40°C / 75% RH
-
-
Analysis: At specified time points, samples are analyzed using a validated stability-indicating HPLC method to quantify the parent compound and any degradation products.
Causality Behind Experimental Choices:
-
Forced degradation studies are crucial for developing an analytical method that can separate the active pharmaceutical ingredient (API) from its degradation products, ensuring accurate potency measurements over time.
-
ICH guidelines provide a standardized framework for stability testing that is accepted by regulatory agencies worldwide.
Workflow for Chemical Stability Assessment:
Caption: Workflow for Chemical Stability Assessment.
Hypothetical Data Summary and Interpretation
The table below presents a plausible set of physicochemical properties for this compound, based on its structure and data from related compounds.
| Property | Parameter | Predicted Value | Implication for Drug Development |
| Solubility | Aqueous (pH 7.4) | ~10-50 µg/mL | Low to moderate solubility; may require formulation strategies for oral delivery. |
| Aqueous (pH 2.0) | >200 µg/mL | Significantly higher solubility in acidic conditions, suggesting good dissolution in the stomach. | |
| DMSO | >50 mg/mL | High solubility in DMSO, suitable for in vitro stock solutions. | |
| Lipophilicity | LogP | 2.5 - 3.5 | In an acceptable range for oral drug candidates, balancing solubility and membrane permeability. |
| Ionization | pKa (most basic) | ~6.5 - 7.5 | The compound will be partially ionized at physiological pH, influencing its absorption and distribution. |
| pKa (less basic) | ~2.0 - 3.0 | A second, weaker basic center on the pyrimidine ring. | |
| Stability | Solid State | Stable at 25°C/60% RH | Good solid-state stability under normal storage conditions. |
| Solution (pH 7.4) | Moderate stability | May exhibit some hydrolysis over time in neutral aqueous solutions. |
Expert Interpretation:
The predicted physicochemical profile of this compound presents a compound with promising, albeit challenging, drug-like properties. Its pH-dependent solubility is a key feature; the high solubility at low pH suggests that dissolution in the stomach after oral administration would be favorable. However, its lower solubility at neutral pH could lead to precipitation in the intestine, potentially limiting absorption. The predicted LogP value is within the "Rule of Five" guidelines, indicating a good potential for passive diffusion across cell membranes. The pKa suggests that a significant portion of the molecule will be in its charged form at physiological pH, which could enhance solubility but may reduce permeability. Stability data would be crucial; any identified degradation pathways would need to be addressed through formulation or chemical modification.
Conclusion
The comprehensive physicochemical characterization of this compound, as outlined in this guide, is a non-negotiable prerequisite for its advancement in any drug discovery pipeline. By employing these robust, validated methodologies, researchers can build a detailed understanding of the molecule's behavior, anticipate potential development challenges, and make informed decisions about its future as a therapeutic candidate. This foundational knowledge is the bedrock upon which successful drug development is built.
References
-
Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]
-
LCGC International. (2020, June 1). Stability Studies and Testing of Pharmaceuticals - An Overview. [Link]
-
National Institutes of Health. Regulatory Knowledge Guide for Small Molecules. [Link]
-
Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Longdom Publishing. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. [Link]
-
SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
-
ACD/Labs. LogP—Making Sense of the Value. [Link]
-
BioProcess International. (2019, October 2). Biologics vs. Small Molecules, What’s the Difference for Stability Testing?. [Link]
-
Pace Analytical. Drug Stability Testing & Release Testing. [Link]
-
National Institute of Environmental Health Sciences. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
-
National Institutes of Health. A High-Throughput Method for Lipophilicity Measurement. [Link]
-
JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]
-
ACS Publications. (2014, September 17). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. [Link]
-
National Institutes of Health. N-Benzyl-2-chloroquinazolin-4-amine. [Link]
-
PubMed. (2014, October 9). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 71406-63-8|N-Benzyl-4-chloropyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 4. scispace.com [scispace.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. acdlabs.com [acdlabs.com]
- 7. pharmtech.com [pharmtech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. seed.nih.gov [seed.nih.gov]
- 10. pacelabs.com [pacelabs.com]
The Therapeutic Potential of N-benzyl-2-chloro-N-methylpyrimidin-4-amine Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Potential of a Privileged Scaffold
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including essential components of DNA and RNA.[1][2][3] Its inherent drug-like properties and synthetic tractability have made it a "privileged scaffold" in the pursuit of novel therapeutics. This technical guide delves into the therapeutic potential of a specific, yet underexplored, class of pyrimidine derivatives: N-benzyl-2-chloro-N-methylpyrimidin-4-amines . While direct research on this exact substitution pattern is nascent, a comprehensive analysis of structurally related analogs allows us to project its potential applications and chart a course for future investigation. This document is intended for researchers, scientists, and drug development professionals, providing a synthesized understanding of the plausible therapeutic avenues, a strategic approach to synthesis and biological evaluation, and a framework for unlocking the full potential of this promising chemical series.
Projected Therapeutic Landscape: Kinase Inhibition as a Primary Focus
The substitution pattern of N-benzyl-2-chloro-N-methylpyrimidin-4-amine strongly suggests a potential role as a kinase inhibitor . This assertion is built upon extensive structure-activity relationship (SAR) studies of related 2,4-disubstituted and 2,4,5-trisubstituted pyrimidines, which have yielded potent inhibitors of various kinases implicated in oncology and inflammatory diseases.[1][4][5]
The Rationale for Kinase-Targeted Drug Design
Protein kinases are a large family of enzymes that play a critical role in cell signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, where it can drive uncontrolled cell proliferation, survival, and metastasis. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.
Extrapolating from Structurally Similar Compounds
Our analysis of the existing literature on substituted pyrimidines points towards several key kinase families as potential targets for this compound derivatives:
-
Cyclin-Dependent Kinases (CDKs): A series of 2,4,5-trisubstituted pyrimidines have demonstrated potent inhibitory activity against CDKs, which are crucial regulators of the cell cycle.[1] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
-
p21-Activated Kinase 1 (PAK1): 2-Arylamino-4-aryl-pyrimidines have been identified as potent inhibitors of PAK1, a kinase involved in cytoskeletal dynamics, cell motility, and proliferation.[5]
-
Epidermal Growth Factor Receptor (EGFR): Fused pyrimidine systems are a well-established class of EGFR inhibitors.[4] While our target compound is a monocyclic pyrimidine, the general pharmacophoric features may allow for interaction with the ATP-binding site of EGFR.
The N-benzyl and N-methyl groups at the 4-position, combined with the 2-chloro substituent, offer a unique combination of steric and electronic properties that can be systematically modified to optimize potency and selectivity against a specific kinase target.
Synthetic Strategy: A Roadmap to Novel Derivatives
The synthesis of this compound and its derivatives can be approached through established and reliable synthetic methodologies for substituted pyrimidines. A plausible and efficient synthetic route is outlined below, commencing from readily available starting materials.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 2,4-dichloropyrimidine.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of N-benzyl-2,4-dichloropyrimidin-4-amine
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in an appropriate anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add N,N-Diisopropylethylamine (DIPEA) (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add N-benzylamine (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired intermediate.
Step 2: Synthesis of this compound
-
To a solution of N-benzyl-2,4-dichloropyrimidin-4-amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere, add sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with ice-water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final product.
Note: This is a generalized protocol. Optimization of reaction conditions (temperature, solvent, base, and reaction time) may be necessary to achieve optimal yields and purity.
Biological Evaluation: A Framework for Target Validation and Lead Optimization
A systematic biological evaluation is crucial to validate the therapeutic potential of the synthesized this compound derivatives and to guide lead optimization efforts.
Kinase Inhibitory Screening
A tiered screening approach is recommended to identify promising kinase targets and to determine the potency and selectivity of the compounds.
Caption: Tiered screening workflow for kinase inhibitor profiling.
Quantitative Data for Prioritization
The following table provides a template for summarizing key quantitative data that will be generated during the biological evaluation. This structured data will be essential for comparing the activity of different derivatives and for establishing a robust SAR.
| Compound ID | Target Kinase | IC50 (nM) | Cellular Potency (EC50, nM) | Selectivity (vs. Off-target Kinase) |
| Example-01 | CDK9 | 50 | 250 | 10-fold vs. CDK2 |
| Example-02 | PAK1 | 120 | 800 | 5-fold vs. ROCK1 |
| Example-03 | EGFR | 85 | 400 | 20-fold vs. HER2 |
Potential Signaling Pathway Involvement
Based on the likely kinase targets, this compound derivatives could modulate key signaling pathways involved in cancer cell proliferation and survival. The diagram below illustrates a simplified representation of the CDK9/Mcl-1 pathway, a potential target for this class of compounds.[1]
Caption: Potential mechanism of action via inhibition of the CDK9/Mcl-1 signaling pathway.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. While direct biological data for this specific derivative is not yet available, the wealth of information on related pyrimidine-based compounds provides a strong rationale for its investigation.
The synthetic and biological evaluation frameworks outlined in this guide offer a clear path forward for researchers to:
-
Synthesize a library of this compound derivatives with diverse substitutions.
-
Screen these compounds against a panel of therapeutically relevant kinases to identify potent and selective inhibitors.
-
Elucidate the mechanism of action and validate the therapeutic potential in relevant cellular and in vivo models.
Through a systematic and data-driven approach, the full therapeutic potential of this intriguing class of molecules can be unlocked, potentially leading to the discovery of next-generation targeted therapies for cancer and other diseases.
References
-
Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. European Journal of Medicinal Chemistry. [Link]
-
Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]
-
PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. PharmaTutor. [Link]
-
Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]
-
Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 5. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Determining the Solubility Profile of N-benzyl-2-chloro-N-methylpyrimidin-4-amine in Organic Solvents
Abstract
This technical guide outlines a comprehensive framework for determining and understanding the solubility profile of the novel compound, N-benzyl-2-chloro-N-methylpyrimidin-4-amine. As specific experimental solubility data for this molecule is not yet prevalent in public literature, this document serves as a procedural and theoretical manual for researchers, scientists, and drug development professionals. It provides detailed, field-proven methodologies for experimental solubility determination, discusses the underlying physicochemical principles governing solubility, and presents a framework for data analysis and thermodynamic modeling. The guide emphasizes scientific integrity through self-validating protocols and authoritative grounding, ensuring a robust approach to characterizing this and other new chemical entities.
Introduction: The Imperative of Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical physicochemical property that profoundly influences its entire development lifecycle. From synthesis and purification to formulation and bioavailability, a comprehensive understanding of a compound's solubility is indispensable. For this compound, a substituted pyrimidine derivative, characterizing its solubility profile is a foundational step in unlocking its therapeutic potential.
This guide is structured to provide both the "how" and the "why." It moves beyond a simple recitation of steps to explain the causality behind experimental choices, empowering the researcher to not only execute the protocols but also to troubleshoot and adapt them. We will address the theoretical underpinnings of solubility, provide a detailed experimental workflow, and discuss the analysis and modeling of the resulting data.
Theoretical Framework: Predicting and Understanding Solubility
The solubility of a solute in a solvent is governed by the principle "like dissolves like," which is a qualitative summary of the complex interplay of intermolecular forces.[1][2] The overall free energy change of dissolution dictates the extent of solubility. To predict the behavior of this compound, we must analyze its structure and the properties of the selected solvents.
2.1. Molecular Structure Analysis of this compound
-
Polarity: The molecule possesses several polar functional groups: the pyrimidine ring with its nitrogen atoms, the chloro substituent, and the tertiary amine. These groups can engage in dipole-dipole interactions.
-
Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors.
-
Non-Polar Regions: The benzyl group provides a significant non-polar, aromatic region, which will favor interactions with non-polar solvents through van der Waals forces.
This combination of polar and non-polar features suggests that the compound will exhibit a nuanced solubility profile, with moderate solubility in a range of solvents.
2.2. Solvent Selection and Properties
A diverse panel of organic solvents should be selected to probe the full range of intermolecular interactions. These solvents are often categorized by their polarity and hydrogen bonding capabilities.[3] A recommended initial solvent screen is presented in Table 1.
Table 1: Recommended Panel of Organic Solvents for Solubility Screening
| Solvent Class | Example Solvents | Primary Interactions Probed |
| Non-Polar | Heptane, Toluene | Van der Waals forces, π-π stacking (Toluene) |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Dipole-dipole interactions |
| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen bonding (donor and acceptor), dipole-dipole interactions |
2.3. Hansen Solubility Parameters (HSP)
For a more quantitative prediction, Hansen Solubility Parameters (HSP) can be employed.[4][5][6] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[4][6] A solute will be most soluble in a solvent whose HSP values are closest to its own. While the HSP of this compound must be determined experimentally, the principle guides the rational selection of solvents for screening.[7][8]
Experimental Determination of Equilibrium Solubility
The most reliable method for determining solubility is the shake-flask equilibrium method, which is recommended by international bodies like IUPAC.[9][10][11][12][13] This method ensures that the solvent is fully saturated with the solute, representing the true thermodynamic equilibrium.[14]
3.1. Mandatory Protocol: Isothermal Shake-Flask Method
This protocol is designed to be a self-validating system by ensuring equilibrium is reached and accurately measured.
Step 1: Preparation
-
Accurately weigh an excess amount of this compound into several vials for each solvent. The "excess" is critical and should be visually confirmed as undissolved solid at the end of the experiment.
-
Add a precise volume of the selected organic solvent to each vial.
-
Include control vials (solvent only) to serve as analytical blanks.
Step 2: Equilibration
-
Place the sealed vials in a constant temperature shaker bath. A standard temperature for initial screening is 25°C (298.15 K).
-
Agitate the vials for a predetermined period. A 24-hour period is typically sufficient for many organic systems, but a preliminary kinetic study (measuring concentration at 4, 8, 12, 24, and 48 hours) is required to definitively establish the time to reach equilibrium. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.
Step 3: Sample Preparation for Analysis
-
Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow undissolved solids to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for most organic solvents) into a pre-weighed, clean vial. This step is critical to remove all particulate matter.
-
Accurately weigh the filtered sample. Then, dilute the sample gravimetrically with the appropriate mobile phase for the chosen analytical method.
3.2. Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for accurately quantifying the concentration of the dissolved solute due to its specificity and sensitivity.[15][16][17][18]
Step-by-Step HPLC Method Development Outline:
-
Column Selection: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), which is effective for a wide range of small molecules.[15]
-
Mobile Phase Selection: A common starting point is a gradient of acetonitrile or methanol and water. Given the compound's structure, a mobile phase of acetonitrile and water is a logical choice.
-
Wavelength Detection: Determine the UV absorbance maximum (λ_max) of this compound by running a UV scan of a dilute solution. This wavelength will provide the highest sensitivity for detection.
-
Calibration Curve: Prepare a series of standard solutions of the compound of known concentrations. Inject these standards and plot the peak area versus concentration. The resulting calibration curve must have a correlation coefficient (R²) of >0.995 for accurate quantification.
-
Sample Analysis: Inject the diluted, filtered samples from the solubility experiment. Use the peak area and the calibration curve to determine the exact concentration in the diluted sample. Back-calculate to find the concentration in the original saturated solution.
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for the isothermal shake-flask solubility measurement method.
Data Analysis and Thermodynamic Modeling
4.1. Presentation of Solubility Data
The experimentally determined solubility of this compound at 298.15 K should be tabulated for clear comparison.
Table 2: Hypothetical Solubility Data for this compound at 25°C
| Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |
| Heptane | 1.9 | [Experimental Value] | [Calculated Value] |
| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 6.0 | [Experimental Value] | [Calculated Value] |
| Acetone | 21.0 | [Experimental Value] | [Calculated Value] |
| Ethanol | 24.6 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 37.5 | [Experimental Value] | [Calculated Value] |
| DMF | 38.3 | [Experimental Value] | [Calculated Value] |
| DMSO | 47.0 | [Experimental Value] | [Calculated Value] |
4.2. Temperature Dependence and Thermodynamic Properties
To gain deeper insight, solubility experiments should be repeated at different temperatures (e.g., 288.15 K, 298.15 K, 308.15 K, 318.15 K). This allows for the calculation of key thermodynamic parameters of dissolution. The temperature dependence of solubility can often be modeled by the van't Hoff equation.[19][20] A plot of the natural logarithm of the mole fraction solubility (ln x) versus the inverse of the absolute temperature (1/T) yields a straight line if the enthalpy of dissolution is constant over the temperature range.[20]
The apparent standard enthalpy change (ΔH°sol) and entropy change (ΔS°_sol) of dissolution can be calculated from the slope and intercept of the van't Hoff plot.
For more rigorous data fitting across a wider temperature range, the modified Apelblat equation is a highly effective semi-empirical model.[21][22][23][24][25]
Diagram 2: Data Analysis and Thermodynamic Modeling Pathway
Caption: Logical flow from experimental data to thermodynamic parameters.
Conclusion and Future Directions
This guide provides a robust, scientifically-grounded framework for the comprehensive determination of the solubility profile of this compound. By adhering to the detailed protocols for experimental measurement and employing the described methods for data analysis, researchers can generate the high-quality, reliable data essential for advancing drug development. The resulting solubility profile will be instrumental in guiding decisions related to purification, crystallization, formulation, and preclinical assessment. The principles and methodologies outlined herein are broadly applicable to the characterization of other new chemical entities, forming a cornerstone of early-phase pharmaceutical development.
References
- Hansen Solubility Parameters in Practice (HSPiP) - Green Chemistry For Sustainability. (n.d.). Chemistry For Sustainability.
-
Hansen Solubility Parameters. (n.d.). Prof Steven Abbott. Retrieved February 13, 2026, from [Link]
- Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Technical University of Denmark.
-
Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved February 13, 2026, from [Link]
-
IUPAC-NIST Solubility Data Series. (n.d.). National Institute of Standards and Technology. Retrieved February 13, 2026, from [Link]
-
Measurement and Correlation of the Solubility of β-Cyclodextrin in Different Solutions at Different Temperatures and Thermodynamic Study of the Dissolution Process. (2019). MDPI. Retrieved February 13, 2026, from [Link]
-
Physics-Based Solubility Prediction for Organic Molecules. (n.d.). NIH. Retrieved February 13, 2026, from [Link]
-
Solubility – Introductory Chemistry. (n.d.). Pressbooks. Retrieved February 13, 2026, from [Link]
-
Solubility and Factors Affecting Solubility. (2023). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]
-
Solubility Data Series. (n.d.). IUPAC. Retrieved February 13, 2026, from [Link]
-
Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. (2023). PMC. Retrieved February 13, 2026, from [Link]
-
Solvent effects. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]
-
The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations. (2010). ResearchGate. Retrieved February 13, 2026, from [Link]
-
van't Hoff equation. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Solubility – Introductory Chemistry [uen.pressbooks.pub]
- 3. caymanchem.com [caymanchem.com]
- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 5. Hansen Solubility Parameters | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 7. chemistryforsustainability.org [chemistryforsustainability.org]
- 8. m.youtube.com [m.youtube.com]
- 9. iupac.org [iupac.org]
- 10. IUPAC-NIST Solubility Publication [srdata.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. iupac.github.io [iupac.github.io]
- 14. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
- 17. EP1162456A1 - HPLC Method for purifying organic compounds - Google Patents [patents.google.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. mmccollege.ac.in [mmccollege.ac.in]
- 20. Van 't Hoff equation - Wikipedia [en.wikipedia.org]
- 21. Measurement and Correlation of the Solubility of β-Cyclodextrin in Different Solutions at Different Temperatures and Thermodynamic Study of the Dissolution Process | MDPI [mdpi.com]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Introduction: The Significance of the Pyrimidine Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to N-benzyl-2-chloro-N-methylpyrimidin-4-amine: Properties, Synthesis, and Applications in Medicinal Chemistry
The pyrimidine ring is a foundational heterocyclic scaffold that constitutes a critical component of numerous biologically active molecules, including the nucleobases cytosine, thymine, and uracil. Its versatile chemical nature and ability to form key hydrogen bond interactions have made it a privileged structure in medicinal chemistry. Pyrimidine derivatives are at the core of a wide array of therapeutics, most notably in oncology as kinase inhibitors. The strategic functionalization of the pyrimidine core allows for the fine-tuning of steric and electronic properties, enabling the development of potent and selective inhibitors for various protein targets.
This technical guide focuses on this compound, a key intermediate in the synthesis of advanced pyrimidine-based compounds. We will delve into its fundamental physicochemical properties, provide a detailed synthetic protocol with mechanistic insights, and explore its application in the development of targeted therapies. This document is intended for researchers, medicinal chemists, and professionals in drug development who are engaged in the design and synthesis of novel therapeutic agents.
Physicochemical Properties of this compound
A precise understanding of a compound's physicochemical properties is paramount for its effective use in synthetic chemistry and drug design. These properties influence reactivity, solubility, and pharmacokinetic profiles of derivative compounds.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₂ClN₃ | [1] |
| Molecular Weight | 233.7 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 146070-01-1 | [1] |
The structure possesses a chlorine atom at the C2 position of the pyrimidine ring, a common feature in precursors for kinase inhibitors. This chlorine is a versatile handle for introducing further molecular complexity through nucleophilic aromatic substitution or cross-coupling reactions. The N-benzyl and N-methyl substituents at the C4 position are crucial for modulating the compound's steric bulk and lipophilicity.
Synthetic Protocol: A Guided Approach to the Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction. The rationale behind this approach lies in the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of two nitrogen atoms and the chloro-substituent, making it susceptible to nucleophilic attack.
Experimental Workflow: Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloropyrimidine in a suitable aprotic polar solvent such as N,N-Dimethylformamide (DMF).
-
Addition of Nucleophile: To the stirred solution, add N-benzylmethylamine. The choice of this secondary amine is critical for introducing the desired substituents at the C4 position.
-
Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), to the reaction mixture. The base serves to scavenge the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound as a pure compound.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
This compound is a valuable intermediate for the synthesis of potent kinase inhibitors. The 2-chloro substituent serves as a key reactive site for introducing various aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. These modifications are crucial for targeting the ATP-binding pocket of specific kinases.
Derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is a promising target for anticancer therapies.[2][3] The synthesis of these more complex molecules often starts from a chloro-pyrimidine intermediate.
Conceptual Workflow: From Intermediate to Potent Inhibitor
Caption: Conceptual pathway from a pyrimidine intermediate to a potential drug candidate.
Conclusion
This compound is a strategically important building block in medicinal chemistry. Its well-defined physicochemical properties and versatile reactivity make it an ideal starting point for the synthesis of a diverse range of biologically active compounds. The synthetic protocols outlined in this guide, coupled with an understanding of its potential applications, provide a solid foundation for researchers and drug development professionals to leverage this compound in their quest for novel therapeutics. The continued exploration of pyrimidine derivatives holds significant promise for addressing unmet medical needs, particularly in the field of oncology.
References
-
ACS Publications. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Available at: [Link].
-
PubMed. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Available at: [Link].
Sources
- 1. cas 146070-01-1|| where to buy this compound [english.chemenu.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The N-benzyl-2-chloro-N-methylpyrimidin-4-amine Scaffold: A Technical Guide to its Synthesis and Biological Activity
Foreword: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of nucleobases in DNA and RNA.[1] This inherent biological relevance has rendered pyrimidine derivatives a "privileged scaffold" in the quest for novel therapeutics.[2] Their ability to mimic endogenous purines allows them to interact with a wide array of biological targets, most notably protein kinases.[2] Dysregulation of kinase signaling is a hallmark of many cancers, making kinase inhibitors a critical class of oncology drugs.[2][3] The N-benzyl-2-chloro-N-methylpyrimidin-4-amine scaffold represents a promising, yet underexplored, variation of this theme, offering unique opportunities for covalent and non-covalent inhibition of key cellular targets. This guide provides an in-depth technical overview of its synthesis, potential biological activities, and robust methodologies for its evaluation.
I. Synthetic Strategies: Accessing the this compound Core
The synthesis of the this compound scaffold hinges on the regioselective functionalization of a di-substituted pyrimidine precursor, typically 2,4-dichloropyrimidine. The reactivity of the chloro-substituents on the pyrimidine ring is position-dependent, with the C4 position generally being more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. This differential reactivity is the cornerstone of a controlled, stepwise synthesis.
A. Starting Material: Preparation of 2,4-Dichloropyrimidine
The common starting material, 2,4-dichloropyrimidine, is readily synthesized from uracil through chlorination with an excess of phosphoryl chloride (POCl₃).
Protocol 1: Synthesis of 2,4-Dichloropyrimidine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend uracil in phosphoryl chloride (POCl₃).
-
Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) for 3-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
Work-up: After cooling to room temperature, carefully quench the reaction mixture by pouring it onto crushed ice. This step should be performed slowly and with caution as the reaction of residual POCl₃ with water is highly exothermic.
-
Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or chloroform.
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-dichloropyrimidine. Further purification can be achieved by vacuum distillation.
B. Regioselective Amination: Introduction of the N-methylbenzylamine Moiety
The key step in the synthesis of the target scaffold is the regioselective SNAr reaction of 2,4-dichloropyrimidine with N-methylbenzylamine. The greater electrophilicity of the C4 position directs the initial substitution to this site.
Protocol 2: Synthesis of this compound
-
Reaction Setup: Dissolve 2,4-dichloropyrimidine in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile in a round-bottom flask.
-
Nucleophilic Addition: Add N-methylbenzylamine to the solution. The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.
II. Biological Activity and Therapeutic Potential
While specific biological data for the this compound scaffold is limited in publicly available literature, the known activities of closely related analogues provide a strong foundation for predicting its therapeutic potential, primarily as an anticancer agent through kinase inhibition.
A. The 2-Chloropyrimidine Moiety: A Handle for Covalent Inhibition
The presence of a chloro group at the 2-position of the pyrimidine ring is of significant interest. While often used as a synthetic handle for further diversification through cross-coupling reactions, it can also act as a warhead for covalent inhibition of protein kinases.[3] Certain kinases possess a non-catalytic cysteine residue in or near the ATP-binding pocket. The electron-deficient nature of the pyrimidine ring can facilitate an SNAr reaction where the cysteine thiol displaces the 2-chloro substituent, forming a permanent covalent bond.[3] This irreversible inhibition can lead to enhanced potency and prolonged duration of action. A notable example is the development of 2,5-dichloropyrimidine derivatives as covalent inhibitors of the kinase MSK1.[3]
B. Potential Kinase Targets and Structure-Activity Relationships (SAR)
The broader class of N-aryl/benzyl pyrimidin-4-amine derivatives has been extensively explored as inhibitors of various protein kinases. The pyrimidine core acts as a scaffold that mimics the adenine ring of ATP, enabling it to bind to the hinge region of the kinase active site. The substituents at the 2- and 4-positions play a crucial role in determining potency and selectivity.
-
N-benzyl and N-methyl Groups: The N-benzyl group can occupy a hydrophobic pocket in the kinase active site, contributing to binding affinity. The N-methyl group can influence the conformation of the benzyl group and modulate solubility and metabolic stability.
-
The 2-Chloro Group: As discussed, the 2-chloro group can engage in covalent interactions. In the absence of a reactive cysteine, it can still contribute to binding through halogen bonding or by influencing the electronic properties of the pyrimidine ring.
Based on the activity of related compounds, potential kinase targets for the this compound scaffold could include:
-
Src and Abl Kinases: Dual Src/Abl inhibitors are effective in the treatment of chronic myeloid leukemia (CML).[4]
-
Aurora Kinases and VEGFR: Dual inhibition of these kinases is a promising strategy for targeting both mitosis and angiogenesis in cancer.[5]
-
Mitogen- and Stress-Activated Kinase 1 (MSK1): As demonstrated with related chloropyrimidines, MSK1 is a potential target for covalent inhibition.[3]
The table below summarizes the inhibitory activities of some representative pyrimidine-based kinase inhibitors to provide a context for the potential potency of the this compound scaffold.
| Compound Class | Target Kinase(s) | Representative IC₅₀ Values | Reference |
| 2-(Aminopyrimidinyl)thiazole-5-carboxamides | Src/Abl | Potent antiproliferative activity | [4] |
| 2,5-Dichloropyrimidines | MSK1 | pIC₅₀ up to 6.2 | [3] |
| 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones | Aurora A, VEGFR2/3 | IC₅₀ < 10 µM | [5] |
C. Beyond Kinase Inhibition: Targeting Deubiquitinases
Interestingly, a closely related scaffold, N-benzyl-2-phenylpyrimidin-4-amine, has been identified as a potent inhibitor of the deubiquitinase USP1/UAF1 complex, with nanomolar efficacy.[6] This complex is involved in the DNA damage response, and its inhibition leads to increased monoubiquitinated PCNA and decreased survival in non-small cell lung cancer cells.[6] This highlights the potential for the this compound scaffold to exhibit biological activity beyond kinase inhibition.
III. Experimental Protocols for Biological Evaluation
A thorough evaluation of the biological activity of the this compound scaffold requires a tiered approach, starting with broad screening for anticancer activity and progressing to specific enzymatic and cellular assays to elucidate the mechanism of action.
A. Primary Anticancer Screening: Cell Viability Assays
The initial assessment of anticancer activity is typically performed using cell viability assays on a panel of cancer cell lines.
Protocol 3: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
B. Target-Based Screening: In Vitro Kinase Inhibition Assay
To determine if the compound directly inhibits kinase activity, an in vitro enzymatic assay is essential.
Protocol 4: ADP-Glo™ Kinase Assay (Promega)
This commercially available luminescent assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to kinase inhibition.
-
Kinase Reaction: Set up a reaction mixture containing the kinase of interest, its substrate, ATP, and the test compound at various concentrations in a 96- or 384-well plate.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a specified time.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Luminescence Measurement: Measure the luminescence signal using a luminometer.
-
Data Analysis: A lower luminescence signal indicates higher kinase activity (more ADP produced), while a higher signal indicates kinase inhibition. Calculate the percent inhibition and determine the IC₅₀ value.
C. Cellular Mechanism of Action: Western Blotting for Phospho-Protein Levels
To confirm that the compound inhibits a specific signaling pathway in a cellular context, Western blotting can be used to measure the phosphorylation status of downstream target proteins.
Protocol 5: Western Blotting
-
Cell Lysis: Treat cancer cells with the test compound for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the phosphorylated form of the target protein. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the effect of the compound on protein phosphorylation.
IV. Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental and biological processes, the following diagrams have been generated.
A. Synthetic Workflow
Caption: Synthetic route to the target scaffold.
B. Biological Evaluation Workflow
Caption: Tiered approach for biological evaluation.
C. Generic Kinase Signaling Pathway
Caption: Inhibition of a generic kinase pathway.
V. Conclusion and Future Directions
The this compound scaffold represents a compelling starting point for the development of novel therapeutics, particularly in the realm of oncology. Its synthesis is accessible through established regioselective amination of 2,4-dichloropyrimidine. While direct biological data is nascent, the activities of closely related analogues strongly suggest potential as kinase inhibitors, possibly acting through a covalent mechanism, and potentially targeting other important cancer-related proteins like deubiquitinases. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this and related scaffolds.
Future research should focus on synthesizing a library of analogues to establish a clear structure-activity relationship, profiling the lead compounds against a broad panel of kinases to determine their selectivity, and conducting in vivo studies to assess their therapeutic efficacy and pharmacokinetic properties. The versatility of the 2-chloropyrimidine moiety as both a covalent warhead and a synthetic handle for further diversification makes the this compound scaffold a rich area for future drug discovery efforts.
References
-
Chen, Y., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]
-
Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099–8110. [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
-
Scott, J. S., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1143–1151. [Link]
-
Tabatabaee, M., et al. (2009). N,N′-(4-Chloro-benzyl-idene)dipyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2979. [Link]
-
Kas'yan, L. I., et al. (2008). Synthesis and Aminolysis of N-(4-Chlorophenyl) and N-(2,4-Dichlorophenylsulfonyl)-N-(glycidyl)bicyclo-[2.2.1]hept-5-en-endo -ylmethylamines. Russian Journal of Organic Chemistry, 44, 637–644. [Link]
-
MDPI. (2018). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 23(1), 133. [Link]
-
MDPI. (2020). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 25(15), 3380. [Link]
-
NIH. (2014). N-Benzyl-2-chloroquinazolin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o554. [Link]
-
Weng, M., et al. (2021). 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. Molecules, 26(6), 1611. [Link]
- Google Patents. (1996).
-
NIH. (2012). 2,4-Dichloropyrimidine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o142. [Link]
-
ACS Publications. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(21), 4751–4754. [Link]
-
MDPI. (2017). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 22(12), 2167. [Link]
-
Wavefunction. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
-
Bentham Science. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(6), 614-628. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Strategic Utilization of N-benzyl-2-chloro-N-methylpyrimidin-4-amine in Kinase Inhibitor Design
Executive Summary
N-benzyl-2-chloro-N-methylpyrimidin-4-amine (CAS: 146070-01-1) represents a "privileged scaffold intermediate" in the synthesis of ATP-competitive kinase inhibitors.[1] Its structural core—a 2,4-disubstituted pyrimidine—is ubiquitous in FDA-approved oncology drugs (e.g., Ceritinib, Brigatinib, Osimertinib analogs).
For drug discovery professionals, this molecule serves a specific tactical role: it acts as a pre-functionalized electrophile . The C4-position is already occupied by a hydrophobic tail (N-methyl-N-benzyl), targeting the kinase solvent-front or back-cleft regions, while the C2-chloro position remains reactive for attaching hinge-binding motifs. This guide details the mechanistic rationale, synthetic protocols, and application of this scaffold in generating targeted inhibitor libraries.
Chemical Architecture & Mechanistic Rationale
The "Warhead" vs. The "Tail"
Kinase inhibitors typically consist of a hinge-binding motif (hydrogen bond donor/acceptor pair) and a hydrophobic moiety that occupies the ribose pocket or extends into the solvent. This intermediate provides the hydrophobic tail pre-installed on the scaffold.
| Structural Feature | Chemical Identity | Biological Function |
| Scaffold Core | Pyrimidine Ring | Planar linker; positions substituents in correct vectors for ATP-pocket occupancy. |
| C2-Position | Chloro (Cl) | The Electrophile. A reactive handle for |
| C4-Position | N-methyl-N-benzylamine | The Hydrophobic Filler. The benzyl group engages hydrophobic residues (e.g., Gatekeeper +1), while the N-methyl group restricts rotameric freedom, reducing entropic penalty upon binding. |
Regioselectivity Logic
The utility of this intermediate relies on the intrinsic reactivity difference between the C2 and C4 positions of the pyrimidine ring.
-
C4 Position: Highly electrophilic due to the para-like resonance effect of N1 and N3. It is susceptible to nucleophilic attack first.
-
C2 Position: Less reactive than C4 but still active for substitution under forcing conditions or catalysis after C4 is substituted.
Critical Insight: This intermediate is the product of the first displacement (at C4). It is stable enough to be isolated but reactive enough at C2 to serve as a building block for the second displacement (the library generation step).
Synthetic Utility & Protocols
Workflow Visualization
The following diagram illustrates the synthesis of the intermediate and its downstream application in creating a kinase inhibitor library.
Caption: Stepwise functionalization of the pyrimidine core. The intermediate is isolated after C4-substitution to prevent over-reaction.
Protocol: Synthesis of the Intermediate
Note: While commercially available, in-house synthesis allows for derivative generation (e.g., N-ethyl analogs).
Objective: Selective mono-amination of 2,4-dichloropyrimidine at the C4 position.
-
Reagents: 2,4-Dichloropyrimidine (1.0 eq), N-methylbenzylamine (1.0 eq), Triethylamine (1.1 eq).
-
Solvent: Ethanol or THF (anhydrous).
-
Procedure:
-
Dissolve 2,4-dichloropyrimidine in solvent at 0°C (Ice bath). Temperature control is vital to prevent C2 substitution.
-
Add Triethylamine.
-
Add N-methylbenzylamine dropwise over 30 minutes.
-
Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT).
-
-
Validation: Monitor by TLC/LC-MS. The product (C4-sub) usually elutes before the bis-substituted byproduct.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Protocol: Downstream Library Generation (C2-Functionalization)
Objective: Coupling the intermediate with a hinge-binding aniline (e.g., 4-morpholinoaniline) to create a bioactive inhibitor.
Method A: Acid-Catalyzed
-
Dissolve This compound (1.0 eq) and the target aniline (1.0 eq) in n-butanol or DMA.
-
Add HCl (4M in dioxane, catalytic amount) or TFA.
-
Heat to 100–120°C in a sealed tube or microwave reactor for 1–4 hours.
-
Workup: Neutralize with NaHCO3, extract with DCM.
Method B: Buchwald-Hartwig Coupling (For unreactive amines)
-
Catalyst:
(5 mol%) + Xantphos (10 mol%). -
Base:
(2.0 eq). -
Conditions: Dioxane, 100°C, Argon atmosphere, 12h.
-
Advantage: Essential when the aniline partner has electron-withdrawing groups (e.g., fluoro-anilines common in EGFR inhibitors).
Case Studies & Biological Context
EGFR and ALK Dual Inhibition
Research into dual ALK/EGFR inhibitors (such as CHMFL-ALK/EGFR-050) utilizes the 2,4-diaminopyrimidine scaffold.[2] In these systems:
-
The C2-amine binds the hinge region (Met793 in EGFR).
-
The C4-substituent extends toward the
C-helix. -
Relevance: The N-benzyl-N-methyl group mimics the steric bulk of the piperidine/piperazine tails found in drugs like Brigatinib, providing necessary hydrophobic contacts to overcome resistance mutations (e.g., T790M).
Deubiquitinase Inhibition (USP1/UAF1)
Beyond kinases, this scaffold is pivotal in developing inhibitors for USP1/UAF1.
-
Mechanism: The pyrimidine acts as a linker.
-
Observation: N-benzyl-2-phenylpyrimidin-4-amine derivatives (analogs where the C2-Cl is replaced by a phenyl group via Suzuki coupling) show nanomolar potency against USP1.[3][4]
-
Protocol Shift: To access these, replace the Method A/B above with a Suzuki-Miyaura coupling (Boronic acid + Pd catalyst) at the C2-Cl position.
Quantitative Data Summary: Reactivity Profile
| Parameter | C4-Position (Intermediate Formation) | C2-Position (Inhibitor Synthesis) |
| Electrophilicity | High | Moderate |
| Preferred Reaction | ||
| Leaving Group | Chloride | Chloride |
| Selectivity Factor | >10:1 (C4 vs C2 at 0°C) | N/A (Only C2 remains) |
References
-
Liang, Q., et al. (2017). "Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor."[2][5] European Journal of Medicinal Chemistry. Link
-
Mistry, H., et al. (2014). "Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors." Journal of Medicinal Chemistry. Link
-
Hartz, R. A., et al. (2023).[6] "Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors."[6] Journal of Medicinal Chemistry. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10987255 (Related Structure)." PubChem. Link
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Amination of N-Benzyl-2-chloro-N-methylpyrimidin-4-amine
Executive Summary
The pyrimidine scaffold is a cornerstone of medicinal chemistry, serving as the core structure for numerous kinase inhibitors (e.g., Palbociclib, Ceritinib) and adenosine receptor antagonists. This guide details the functionalization of
The Challenge: Unlike the highly reactive 2,4-dichloropyrimidine starting material, Substrate A possesses an electron-donating amino group at C4. Through resonance, this group increases electron density within the pyrimidine ring, significantly deactivating the C2-chloride toward nucleophilic attack. Consequently, standard mild
This application note provides two distinct, validated protocols to overcome this electronic deactivation:
-
Microwave-Assisted Thermal Displacement: For aliphatic, nucleophilic amines.
-
Buchwald-Hartwig Cross-Coupling: For anilines and sterically hindered amines where thermal methods fail.
Mechanistic Insight & Reactivity Profile
To optimize the reaction, one must understand the electronic environment of the substrate.
-
Regioselectivity Origin: In the precursor (2,4-dichloropyrimidine), the C4 position is more electrophilic due to the para-nitrogen's inability to donate electrons effectively compared to the ortho-nitrogen interactions at C2. Once C4 is substituted with the
-benzyl- -methylamine, the resulting Substrate A is electronically "poisoned" for the second step. -
Deactivation: The lone pair on the C4-nitrogen donates electron density into the ring (Mesomeric effect
), raising the energy of the LUMO and making the C2 carbon less susceptible to nucleophilic attack. -
Implication: We must either increase the energy of the nucleophile (Heat/Microwave) or change the mechanism entirely (Palladium Catalysis).
Visualizing the Workflow
Figure 1: Decision matrix for selecting the optimal coupling protocol based on amine nucleophilicity.
Protocol A: Microwave-Assisted
Best for: Primary and secondary aliphatic amines (e.g., morpholine, piperazine, cyclohexylamine).
Rationale
Microwave irradiation provides rapid, uniform heating that can access temperatures significantly above the boiling point of the solvent (superheating). This overcomes the high activation energy barrier caused by the C4-amine deactivation [1][2].
Materials
-
Substrate A: 1.0 equiv
-
Amine Nucleophile: 2.0 – 3.0 equiv[1]
-
Base: DIPEA (
-Diisopropylethylamine), 3.0 equiv -
Solvent: n-Butanol (preferred) or NMP (
-methyl-2-pyrrolidone) -
Equipment: Microwave reactor (e.g., Biotage Initiator or CEM Discover)
Step-by-Step Procedure
-
Preparation: In a 5 mL microwave vial, dissolve Substrate A (247 mg, 1.0 mmol) in n-Butanol (3 mL).
-
Note: n-Butanol is preferred over DMF/DMSO for easier workup (can be removed by azeotrope or water washes) and good microwave absorption.
-
-
Addition: Add the amine nucleophile (2.0 mmol) followed by DIPEA (0.52 mL, 3.0 mmol). Cap the vial with a crimp top containing a Teflon septum.
-
Irradiation: Program the microwave reactor:
-
Temperature:
-
Time: 20 minutes
-
Absorption Level: High
-
Pre-stir: 30 seconds
-
-
Monitoring: Check reaction progress by LC-MS. The starting material (Cl isotope pattern) should disappear.
-
If incomplete: Reseal and irradiate at
for an additional 10 minutes.
-
-
Workup:
-
Transfer the mixture to a round-bottom flask.
-
Remove volatiles under reduced pressure.
-
Dissolve residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).
Protocol B: Buchwald-Hartwig Cross-Coupling
Best for: Anilines (aromatic amines), electron-deficient amines, or sterically encumbered amines.
Rationale
Thermal substitution with weak nucleophiles like anilines often leads to decomposition before product formation. Palladium catalysis decouples the reaction barrier from the nucleophilicity of the amine, proceeding via an oxidative addition/reductive elimination cycle [3][4].
Materials
-
Substrate A: 1.0 equiv
-
Amine Nucleophile: 1.2 equiv
-
Catalyst:
(5 mol%) or (5-10 mol%) -
Ligand: Xantphos (10 mol%) or BINAP (10 mol%)
-
Note: Xantphos is particularly effective for chloropyrimidines due to its wide bite angle.
-
-
Base:
(2.0 equiv) - Must be anhydrous and finely ground. -
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Procedure
-
Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask or a heavy-walled pressure tube. Cool under a stream of Argon or Nitrogen.[1]
-
Reagent Loading: Add Substrate A (1.0 mmol), the amine (1.2 mmol),
(650 mg, 2.0 mmol), and the Phosphine Ligand (e.g., Xantphos, 58 mg, 0.1 mmol). -
Solvent & Degassing (CRITICAL): Add anhydrous 1,4-Dioxane (5 mL). Sparge the solution with Argon for 10 minutes.
-
Why: Oxygen poisons the Pd(0) active species.
-
-
Catalyst Addition: Add the Pd source (e.g.,
, 46 mg, 0.05 mmol) quickly against a positive flow of Argon. Seal the vessel immediately. -
Reaction: Heat the mixture to
for 12–18 hours.-
Visual Check: The reaction usually turns from dark purple/red to a deep orange/brown suspension upon completion.
-
-
Workup:
-
Purification: Flash chromatography.
-
Tip: If residual Pd remains (colored product), treat the organic solution with a metal scavenger (e.g., SiliaMetS® Thiol) before evaporation.
-
Data Summary & Condition Selection
| Variable | Protocol A (Thermal/MW) | Protocol B (Pd-Catalysis) |
| Target Amine | Aliphatic ( | Aromatic, Heteroaromatic, Hindered |
| Primary Challenge | High Activation Energy | Low Nucleophilicity |
| Temp/Time | ||
| Cost | Low | High (Pd + Ligand) |
| Scalability | High (Flow chemistry compatible) | Moderate (Requires inert handling) |
| Typical Yield | 75 - 95% | 60 - 85% |
Troubleshooting Guide
Issue: "The Black Tar" (Decomposition)
-
Cause: Excessive heating during Method A.
-
Solution: Switch to Method B. Even for aliphatic amines, if the substrate is sensitive, Pd-catalysis allows for lower temperatures (
) compared to thermal displacement ( ).
Issue: No Reaction (Method B)
-
Cause: Oxygen poisoning or "Dead" Catalyst.
-
Solution:
-
Ensure
is dry. -
Re-degas solvent vigorously.
-
Switch Ligand: If Xantphos fails, try BrettPhos , which is specifically designed for difficult C-N couplings [5].
-
Issue: Regioisomer Contamination
-
Cause: While rare for this specific substrate (since C4 is already filled), ensure your starting material was pure.
-
Check: Verify the starting material is indeed the C4-amine and not the C2-amine isomer using NOESY NMR (interaction between Benzyl protons and Pyrimidine C5-H).
References
-
Regioselectivity in Pyrimidines
-
Microwave Synthesis
-
Buchwald-Hartwig General Protocol
-
Catalyst Selection (BrettPhos)
- Title: A Highly Active Catalyst for Palladium-Catalyzed Amin
- Source: J. Am. Chem. Soc. 2008, 130, 41, 13552–13554.
-
URL:[Link]
-
BenchChem Protocols
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. hakon-art.com [hakon-art.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols for the Pharmaceutical Intermediate: N-benzyl-2-chloro-N-methylpyrimidin-4-amine
Prepared by: Gemini, Senior Application Scientist
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine ring is a cornerstone scaffold in medicinal chemistry, integral to the structure of numerous natural products and synthetic compounds with significant biological activities.[1] As a privileged heterocyclic guanidine motif, it is particularly prominent in the development of kinase inhibitors, which target dysregulated signaling pathways in diseases like cancer.[1][2] This document provides detailed application notes and protocols for the use of N-benzyl-2-chloro-N-methylpyrimidin-4-amine , a key intermediate designed for the efficient synthesis of complex, biologically active molecules.
This intermediate offers a strategic advantage in drug development by providing a stable, functionalized pyrimidine core. Its structure incorporates two key features for diversification: a benzyl-methyl-amine group at the C4 position and a reactive chlorine atom at the C2 position. The chlorine at C2 serves as a versatile handle for subsequent carbon-carbon or carbon-nitrogen bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties of lead compounds, such as inhibitors of enzymes like USP1/UAF1 deubiquitinase, which are promising anticancer targets.[3][4]
Compound Profile and Safety Precautions
Physicochemical Data
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₂ClN₃ |
| Molecular Weight | 233.70 g/mol |
| Appearance | Expected to be an off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO) |
| CAS Number | Not available (This is a specific, non-commercial intermediate) |
Safety & Handling
As the toxicological properties of this specific intermediate have not been fully investigated, it must be handled with care, assuming it is hazardous. The following precautions are based on data for structurally related compounds, such as N-benzylmethylamine and chlorinated heterocyclic compounds.[5][6]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and tight-sealing safety goggles.[5] Work should be conducted in a well-ventilated fume hood.
-
Inhalation: May cause respiratory irritation. Avoid breathing dust or vapors.[5]
-
Skin/Eye Contact: May cause severe skin burns and eye damage. In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[5]
-
Fire & Explosion: Combustible material. Thermal decomposition may release toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl).[5] Use CO₂, dry chemical, or alcohol-resistant foam for extinguishing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[7]
Synthetic Applications & Core Protocols
The primary utility of this compound lies in its sequential synthesis and subsequent derivatization. The synthesis leverages the differential reactivity of the chlorine atoms in a 2,4-dichloropyrimidine precursor.
Principle of Regioselective Synthesis
The synthesis of the title intermediate begins with 2,4-dichloropyrimidine. In nucleophilic aromatic substitution (SNAr) reactions with amine nucleophiles, the C4 position of the pyrimidine ring is significantly more reactive than the C2 position.[8] This regioselectivity is attributed to the greater electron-withdrawing effect of the nitrogen atom at position 3, which stabilizes the Meisenheimer intermediate formed during nucleophilic attack at C4 more effectively than at C2. This inherent electronic preference allows for the selective introduction of the N-benzylmethylamine group at the C4 position while preserving the C2-chloro substituent for further functionalization.
Caption: Synthetic workflow for the preparation and derivatization of the title intermediate.
Protocol 1: Synthesis of this compound
This protocol describes the regioselective displacement of the C4-chloride of 2,4-dichloropyrimidine with N-benzylmethylamine.
Materials:
-
2,4-Dichloropyrimidine
-
N-Benzylmethylamine
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous THF (approx. 0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (2.0 eq) to the solution, followed by the slow, dropwise addition of N-benzylmethylamine (1.1 eq).
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with EtOAc (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x volume) and brine (1 x volume).[8]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography, eluting with a gradient of Hexanes:EtOAc (e.g., starting from 95:5 to 80:20) to afford the pure this compound.
Principle of Derivatization via Cross-Coupling
The C2-chloro substituent on the intermediate is a versatile handle for creating structural diversity. It readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction (with boronic acids) or the Buchwald-Hartwig amination (with amines).[1][3] These reactions are fundamental in modern medicinal chemistry for constructing the complex bi-aryl or aryl-amine linkages often found in active pharmaceutical ingredients (APIs).[3]
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol provides a general method for coupling an aryl boronic acid to the C2 position of the pyrimidine core.
Materials:
-
This compound (from Protocol 1)
-
Aryl boronic acid (e.g., 2-isopropylphenyl boronic acid) (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like Sila-DPP-Pd) (2-10 mol%)[3]
-
Base (e.g., 2 M aqueous Na₂CO₃ solution) (3.0-4.0 eq)
-
Solvent (e.g., 1,2-Dimethoxyethane (DME) or Dioxane/Water mixture)
Procedure:
-
To a microwave vial or a sealable reaction tube, add this compound (1.0 eq), the aryl boronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent (DME) and the degassed aqueous Na₂CO₃ solution.
-
Seal the vessel and heat the reaction mixture in a microwave reactor to 120-150 °C for 20-40 minutes, or heat conventionally at 80-100 °C for 4-18 hours.[3] Monitor progress by LC-MS.
-
After cooling, dilute the reaction mixture with EtOAc and water.
-
Separate the layers, and extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final N-benzyl-N-methyl-2-arylpyrimidin-4-amine derivative.
Analytical Characterization and Quality Control
To ensure the identity and purity of the synthesized intermediate and final products, a robust analytical method is essential. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the standard technique.
Caption: Workflow for HPLC-MS quality control analysis of synthesized pyrimidine derivatives.
Protocol 3: HPLC-MS Analysis
This protocol is adapted from standard methods used for analyzing similar pyrimidine derivatives.[3]
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 or equivalent.
-
Column: C18 reverse-phase column (e.g., Phenomenex Luna C18, 3 μm, 3 mm × 75 mm).[3]
-
Column Temperature: 50 °C.
-
Mobile Phase A: Water with 0.05% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.025% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Gradient: A typical gradient would be 5-95% Mobile Phase B over 5-7 minutes.
-
Detectors: Diode Array Detector (DAD) for purity assessment (e.g., at 254 nm) and a Mass Spectrometer (MS) with Electrospray Ionization (ESI) for mass confirmation.
Procedure:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or DMF.
-
Set up the HPLC-MS system with the conditions listed above.
-
Inject 1-5 µL of the sample solution.
-
Acquire the data.
-
Data Analysis:
-
Integrate the peak area in the DAD chromatogram to determine the purity of the compound (%).
-
Analyze the mass spectrum corresponding to the main peak to confirm the molecular weight of the product (observe the [M+H]⁺ ion).
-
References
-
Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099–8110. Available at: [Link]
-
Shawali, A. S., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(7), 8185-8199. Available at: [Link]
-
Mohamed, T., et al. (2012). N-Benzyl-2-chloroquinazolin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1454. Available at: [Link]
-
Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. Available at: [Link]
-
Li, Z., et al. (2017). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Chemical Biology & Drug Design, 90(5), 936-942. Available at: [Link]
-
Tabatabaee, M., et al. (2009). N,N'-(4-Chloro-benzyl-idene)dipyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o2979. Available at: [Link]
-
Fun, H. K., et al. (2011). N-Benzyl-4-methyl-6-phenyl-pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2932. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylbenzylamine. Retrieved from: [Link]
Sources
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. N-Benzyl-2-chloroquinazolin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
Reagents for Functionalizing N-benzyl-2-chloro-N-methylpyrimidin-4-amine: A Detailed Guide for Researchers
This comprehensive guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and derivatization of pyrimidine-based compounds. Herein, we provide a detailed exploration of reagents and protocols for the functionalization of N-benzyl-2-chloro-N-methylpyrimidin-4-amine, a versatile scaffold for the development of novel chemical entities. This document moves beyond a simple recitation of procedures to offer insights into the rationale behind experimental design, ensuring both technical accuracy and practical applicability in a laboratory setting.
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous biologically active molecules.[1][2] The ability to selectively introduce a variety of substituents onto the pyrimidine ring is therefore of paramount importance in drug discovery programs. This guide will focus on the key C-C and C-N bond-forming reactions at the C2 position of the pyrimidine core, a common strategy for generating molecular diversity.[3][4]
Chemical Structure of the Core Scaffold
The foundational molecule for the protocols described herein is this compound. Its structure is presented below:
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) to the flask via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if necessary, the ligand.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling:
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 70-90 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 8 | 85-95 |
| 3-Pyridylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | Cs₂CO₃ | THF/H₂O | 90 | 16 | 60-80 |
Note: Yields are illustrative and can vary based on the specific substrate and reaction conditions.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, coupling an amine with an aryl halide. [4][5]This reaction is particularly useful for introducing primary and secondary amines at the 2-position of the pyrimidine core.
Causality Behind Experimental Choices:
-
Catalyst and Ligand System: Similar to the Suzuki coupling, the choice of a highly active catalyst is crucial for the amination of 2-chloropyrimidines. [5]Palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used in combination with bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or Josiphos-type ligands. [6][7]These ligands facilitate the challenging oxidative addition of the C-Cl bond to the palladium center.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. [7]Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are frequently employed. [7]The choice of base can significantly impact the reaction's success.
-
Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are typically used to prevent side reactions and ensure the stability of the catalyst and base. [6] Catalytic Cycle for Buchwald-Hartwig Amination:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq.) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq.) and the amine coupling partner (1.1-1.2 eq.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Quantitative Data for Buchwald-Hartwig Amination:
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 6 | 90-98 |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | LiHMDS | 1,4-Dioxane | 110 | 12 | 75-90 |
| Benzylamine | Pd₂(dba)₃ (2) | Josiphos (4) | K₃PO₄ | Toluene | 100 | 18 | 80-95 |
Note: Yields are illustrative and can vary based on the specific substrate and reaction conditions.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted pyrimidines. [8][9] Causality Behind Experimental Choices:
-
Dual Catalyst System: The Sonogashira reaction typically employs a dual catalyst system consisting of a palladium complex and a copper(I) co-catalyst (e.g., CuI). [9]The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. [9]* Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used, often serving as both the base and the solvent. [9]Alternatively, a co-solvent like THF or DMF can be used. [1]* Copper-Free Conditions: To avoid the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free Sonogashira protocols have been developed. [9]These often require a different set of ligands and reaction conditions.
Experimental Workflow for Sonogashira Coupling:
Caption: Generalized workflow for Sonogashira coupling.
Detailed Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Inert Atmosphere: Flush the flask with an inert gas.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0-3.0 eq.). Then, add the terminal alkyne (1.2 eq.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with a saturated aqueous solution of ammonium chloride and brine.
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.
Quantitative Data for Sonogashira Coupling:
| Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 6 | 85-95 |
| 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPEA | DMF | 50 | 8 | 80-90 |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | THF | RT | 4 | 90-98 |
Note: Yields are illustrative and can vary based on the specific substrate and reaction conditions.
Part 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). [10]In many cases, the 2-chloro substituent can be displaced by strong nucleophiles without the need for a metal catalyst, particularly when elevated temperatures are employed. [10] Causality Behind Experimental Choices:
-
Nucleophile Strength: This reaction is most effective with strong nucleophiles, such as alkoxides, thiolates, and certain amines. The electron-donating nature of the N-benzyl-N-methylamino group at the 4-position may slightly decrease the electrophilicity of the C2 position, potentially requiring a stronger nucleophile or more forcing conditions compared to an unsubstituted 2-chloropyrimidine.
-
Solvent and Temperature: Polar aprotic solvents like DMF, DMSO, or NMP are often used to facilitate the reaction. [11]Heating is frequently necessary to overcome the activation energy for the disruption of aromaticity in the intermediate Meisenheimer complex. [10]Microwave irradiation can significantly accelerate these reactions. [12] Mechanism of Nucleophilic Aromatic Substitution (SNAr):
Caption: Simplified mechanism of nucleophilic aromatic substitution (SNAr).
Detailed Protocol: Nucleophilic Aromatic Substitution with an Amine
-
Reaction Setup: In a sealed tube or microwave reaction vial, combine this compound (1.0 eq.) and the desired amine (1.5-2.0 eq.).
-
Solvent and Base (Optional): Add a high-boiling polar aprotic solvent (e.g., DMF or DMSO). A non-nucleophilic base (e.g., K₂CO₃ or DIPEA) can be added to scavenge the HCl byproduct.
-
Reaction: Heat the reaction mixture to a high temperature (e.g., 120-160 °C) or use a microwave reactor. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After cooling, pour the reaction mixture into water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry, and concentrate. Purify the crude product by column chromatography.
Quantitative Data for Nucleophilic Aromatic Substitution:
| Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| Piperidine | DMSO | K₂CO₃ | 150 | 12 | 70-85 |
| Sodium methoxide | MeOH | - | 65 (reflux) | 8 | 80-95 |
| Benzylamine | NMP | DIPEA | 160 | 24 | 60-75 |
Note: Yields are illustrative and can vary based on the specific substrate and reaction conditions.
References
- Substituted Pyrimidine Compounds: A Technical Review for Drug Discovery Professionals - Benchchem.
- Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis - BIOENGINEER.ORG.
- Application Notes and Protocols: Synthesis of 4- Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug Discovery - Benchchem.
- Application Notes and Protocols for the Amination of 2-Chloropyrimidines - Benchchem.
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC. Available at: [Link]
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
-
Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids. Available at: [Link]
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. Available at: [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available at: [Link]
-
Palladium-catalyzed Suzuki–Miyaura and Buchwald–Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules - ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules - PubMed. Available at: [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC. Available at: [Link]
-
nucleophilic aromatic substitutions - YouTube. Available at: [Link]
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. Available at: [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications. Available at: [Link]
-
Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles - ChemRxiv. Available at: [Link]
-
Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. Available at: [Link]
-
Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC. Available at: [Link]
-
Amination of 2-halopyridines. [a] | Download Table - ResearchGate. Available at: [Link]
-
The Crucial Role of 2-Amino-4-chloropyridine in Modern Pharmaceutical Synthesis. Available at: [Link]
-
The Significance of 4-Amino-2-chloropyridine in Modern Chemical Synthesis. Available at: [Link]
-
C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC. Available at: [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Available at: [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and. Available at: [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. Available at: [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Available at: [Link]
-
Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative.. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]
-
The Suzuki Reaction - Chem 115 Myers. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Buchwald-Hartwig amination using N-benzyl-2-chloro-N-methylpyrimidin-4-amine
Application Note: Buchwald-Hartwig Amination of
Executive Summary & Strategic Rationale
This guide details the protocol for the palladium-catalyzed amination of
The Challenge:
While 2-chloropyrimidines are generally electrophilic, Substrate 1 presents a specific kinetic challenge: the electron-donating
The Solution:
The Buchwald-Hartwig amination provides a superior alternative, operating under milder conditions (
Mechanistic Insight & Ligand Selection
The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle: Oxidative Addition , Amine Binding/Deprotonation , and Reductive Elimination .[1]
-
Oxidative Addition (Rate Limiting Step): Due to the electron-rich nature of Substrate 1 , the C2-Cl bond is stronger than in electron-deficient analogs. We require electron-rich, bulky phosphine ligands to facilitate this step.[2]
-
Reductive Elimination: Sterically demanding ligands promote the ejection of the product, preventing the formation of stable amido-palladium complexes.
Ligand Decision Matrix
-
Primary Amines / Anilines: Use BrettPhos .[2][3][4][5] Its bulk prevents bis-arylation and promotes reductive elimination of primary amines.
-
Secondary Amines: Use RuPhos .[2] It is specifically optimized to prevent
-hydride elimination in secondary amines. -
Base-Sensitive Substrates: Use Xantphos with
.
Figure 1: Ligand selection strategy based on nucleophile class.
Experimental Protocols
Method A: General Protocol (Primary & Secondary Amines)
Recommended for initial screening and library synthesis.
Reagents:
-
Substrate 1: 1.0 equiv
-
Amine Partner: 1.2 equiv
-
Catalyst: BrettPhos Pd G3 (for
) OR RuPhos Pd G3 (for ) (0.02 equiv / 2 mol%) -
Base: Sodium tert-butoxide (
) (1.5 equiv) -
Solvent: Anhydrous 1,4-Dioxane or Toluene (
concentration)
Step-by-Step Workflow:
-
Vial Prep: In a glovebox or under active
flow, charge a reaction vial equipped with a magnetic stir bar with Substrate 1 ( ), Base ( ), and Catalyst ( ).-
Note: If the amine is a solid, add it here. If liquid, add in step 3.
-
-
Inerting: Seal the vial with a septum cap. Evacuate and backfill with
three times (if not in glovebox). -
Solvation: Syringe in anhydrous 1,4-Dioxane (
). Add liquid Amine ( ) via syringe. -
Reaction: Place the vial in a pre-heated block at
. Stir vigorously ( ) for 2–4 hours.-
Monitoring: Check LCMS at 2 hours. Look for consumption of Substrate 1 (
) and appearance of Product.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (
) and filter through a small pad of Celite to remove palladium black and salts. -
Purification: Concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc gradient).
Method B: Mild Conditions (Base-Sensitive Groups)
Use this if your amine contains esters, nitriles, or ketones that might degrade with strong alkoxide bases.
-
Base:
(2.0 equiv) -
Solvent: t-Amyl Alcohol (allows higher temp reflux if needed)
-
Temperature:
-
Time: 12–18 hours (Carbonate bases are slower than alkoxides).
Expected Results & Troubleshooting
Typical Yields:
| Amine Class | Example Nucleophile | Ligand System | Expected Yield |
| Primary Aliphatic | BrettPhos Pd G3 | 85–95% | |
| Primary Aniline | 4-Methoxy-aniline | BrettPhos Pd G3 | 90–98% |
| Secondary Cyclic | Morpholine | RuPhos Pd G3 | 92–99% |
| Steric Hindered | Isopropylamine | BrettPhos Pd G3 | 75–85% |
Troubleshooting Guide:
-
Problem: Low Conversion (Starting Material Remains)
-
Cause: Catalyst deactivation or insufficient oxidative addition.
-
Fix: Increase temperature to
(use Toluene/Dioxane mix). Switch to XPhos Pd G3 which sometimes handles electron-rich chlorides better due to high activity.
-
-
Problem: Hydrodehalogenation (Cl replaced by H)
-
Problem: Protodehalogenation (Hydrolysis)
-
Cause: Wet solvent or base.
-
Fix: Use fresh
(sublimed grade) and Karl-Fischer tested solvents.
-
Process Visualization
Figure 2: Standard operational workflow for bench-scale synthesis.
References
-
Buchwald, S. L., et al. "The Pd-Catalyzed Amination of Aryl Chlorides." Journal of the American Chemical Society, 2008. Link
-
Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008. Link
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link
-
Walsh, K., et al. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" ChemSusChem, 2013. Link
-
BenchChem Technical Support. "Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dichloro-4,6-pyrimidinediamine." BenchChem, 2025.[2][4] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-synthesis.com [organic-synthesis.com]
Troubleshooting & Optimization
Technical Support Center: Purification of N-benzyl-2-chloro-N-methylpyrimidin-4-amine
[1]
Document ID: TS-PYR-042 Role: Senior Application Scientist Last Updated: February 13, 2026[1]
Core Technical Directive
This guide addresses the isolation and purification of N-benzyl-2-chloro-N-methylpyrimidin-4-amine , a critical intermediate often used in the synthesis of kinase inhibitors (e.g., EGFR, CDK antagonists).[1]
The primary challenge with this molecule is not the synthesis itself, but the regioselectivity of the SNAr reaction on 2,4-dichloropyrimidine.[1] Users frequently encounter mixtures containing the desired 4-isomer, the unwanted 2-isomer, and the bis-substituted byproduct.[1] This guide prioritizes purification-by-process-control followed by downstream isolation techniques.
Impurity Profiling & Mechanistic Insight[1]
To purify effectively, you must understand what you are separating.[1] The reaction of 2,4-dichloropyrimidine with N-methylbenzylamine is governed by the relative electrophilicity of the C2 and C4 positions.[1]
Reaction Pathway & Impurity Landscape[1]
The C4 position is generally more reactive due to the para-quinoid resonance contribution, but the C2 position is competitively reactive, especially at higher temperatures or if the amine is added too quickly.[1]
Figure 1: Mechanistic pathway showing the origin of critical impurities. Note that the "Bis-Impurity" is often formed if the reaction runs too long or stoichiometry is imprecise.[1]
Troubleshooting Guide (FAQs)
Issue 1: "I cannot separate the 4-isomer (Product) from the 2-isomer (Impurity) by TLC."
Diagnosis: Regioisomers of chloropyrimidines often have identical Rf values in standard Hexane/EtOAc systems due to similar dipole moments.
Corrective Action:
-
Change the Modifier: Switch from Ethyl Acetate to Diethylether (Et₂O) or TBME (tert-butyl methyl ether). The ether oxygen interacts differently with the pyrimidine nitrogens, often resolving the isomers.[1]
-
The "DCM Trick": Run a TLC in 100% Dichloromethane (DCM). If they co-elute, add 1-2% Methanol.[1] The 4-isomer (target) is typically slightly more polar than the 2-isomer because the C4-amine can donate electron density into the ring nitrogen at N1/N3 more effectively, increasing stationary phase interaction.[1]
-
Prevention (Root Cause): If your ratio of 4-isomer to 2-isomer is worse than 10:1, your reaction temperature was likely too high during addition.[1] Repeat synthesis at -10°C to 0°C.
Issue 2: "The product is oiling out during recrystallization attempts."
Diagnosis: The N-benzyl and N-methyl groups add significant lipophilicity and rotational freedom, preventing easy lattice formation.[1] This "oiling out" traps impurities.
Corrective Action:
-
Seed & Scratch: If you have any solid seed crystal, use it.[1] If not, scratch the glass interface vigorously with a glass rod.[1]
-
Switch Solvent System: Avoid pure ethanol. Use Isopropanol (IPA) / Heptane .
-
Dissolve the oil in minimal warm IPA (40°C).
-
Add Heptane dropwise until cloudiness persists.
-
Cool slowly to room temperature, then to 4°C.
-
-
Trituration: If it remains an oil, dissolve in minimal Et₂O and add excess Pentane.[1] Stir rapidly at 0°C. This often forces the product to crash out as a white solid while impurities remain in the mother liquor.
Issue 3: "My yield is good, but the product turns yellow/orange upon storage."
Diagnosis: This indicates hydrolytic instability or trace acid contamination. The C2-Cl bond is activated and can hydrolyze to the C2-OH (pyrimidone) tautomer, which oxidizes/polymerizes.[1]
Corrective Action:
-
Buffer the Workup: Never wash with strong acid (e.g., 1M HCl) to remove unreacted amine. Instead, use 0.5M Citric Acid or Saturated NH₄Cl .[1]
-
Final Wash: Ensure the final organic wash is with Saturated NaHCO₃ to ensure the product is stored as the free base, not a hydrochloride salt (which is hygroscopic and acidic).
-
Storage: Store under Argon at -20°C.
Validated Purification Protocols
Protocol A: Optimized Flash Chromatography (For <10g scale)
Best for removing the bis-substituted impurity and unreacted starting material.
| Parameter | Specification | Notes |
| Stationary Phase | Silica Gel (40-63 µm) | High surface area preferred.[1] |
| Column Loading | 1:50 (Sample : Silica) | Strict loading is required for isomer separation. |
| Mobile Phase A | Hexanes (or Heptane) | Non-polar baseline. |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Modifier. |
| Gradient Profile | 0% → 10% B (2 CV) 10% → 30% B (10 CV) Hold 30% B (5 CV) | The 2-isomer usually elutes first. The 4-isomer (Target) follows. Bis-product elutes much later (>50% B). |
| Detection | UV 254 nm | Pyrimidine ring absorbs strongly. |
Critical Step: If the isomers are partially overlapping, collect the "pure" heart cut separately from the "mixed" fractions. Repurify the mixed fractions using DCM:MeOH (99:1) isocratic elution.
Protocol B: Recrystallization (For >10g scale)
Best for high-purity requirements (>98%) when the product is solid.
-
Dissolution: Place crude solid in a flask. Add Ethanol (absolute) (approx. 3 mL per gram of substrate). Heat to 50°C until dissolved.
-
Anti-solvent Addition: Slowly add Water dropwise to the warm solution. Stop immediately when a faint turbidity (cloudiness) persists.
-
Re-dissolution: Add a few drops of Ethanol to clarify the solution again.
-
Crystallization: Remove heat. Allow to cool to Room Temp (RT) undisturbed for 2 hours.
-
Filtration: Filter the white needles/prisms. Wash with cold Ethanol:Water (1:1).
-
Drying: Dry under high vacuum (< 5 mbar) at 40°C for 12 hours.
Decision Matrix for Purification
Use this logic flow to determine the correct method for your specific batch.
Figure 2: Workflow for selecting the appropriate purification strategy based on physical state and chromatographic behavior.
References
-
Regioselectivity of SNAr on 2,4-Dichloropyrimidines
-
Synthesis of N-benzyl-2-chloropyrimidin-4-amine derivatives
- Title: Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine deriv
- Source: Chemical Biology & Drug Design (2017).
- Context: Provides general workup conditions for benzyl-substituted pyrimidines.
-
URL:[Link]
-
General Pyrimidine Purification Strategies
Technical Support Center: Purification of N-benzyl-2-chloro-N-methylpyrimidin-4-amine
Welcome to the technical support center for the purification of N-benzyl-2-chloro-N-methylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered with this key intermediate. The following sections provide in-depth, experience-driven advice to help you achieve high-purity material for your downstream applications.
Troubleshooting Guides
This section addresses specific impurity profiles and provides step-by-step protocols to resolve them. Each guide is based on plausible scenarios encountered during synthesis and purification.
Scenario 1: Presence of Unreacted 2,4-dichloropyrimidine Starting Material
Problem: HPLC and ¹H NMR analysis of the crude product indicates a significant amount (5-10%) of unreacted 2,4-dichloropyrimidine alongside the desired product.
Root Cause Analysis: The presence of this starting material typically points to an incomplete reaction. This can be due to insufficient reaction time, suboptimal temperature, or deactivation of the nucleophile (N-benzyl-N-methylamine). 2,4-Dichloropyrimidine is less polar than the amine-substituted product, a property we can exploit for separation.
Solution: Optimized Column Chromatography Protocol
Silica gel column chromatography is a highly effective method for separating the more polar product from the less polar dichloropyrimidine starting material.[1]
Detailed Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexane.
-
Column Packing: Pack a glass column with the silica gel slurry. Use air pressure to pack the column tightly and avoid cracks.[2] Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.
-
Sample Loading: Dissolve the crude product in a minimal amount of a moderately polar solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc). This will cause the less polar 2,4-dichloropyrimidine to travel down the column faster.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:EtOAc) to elute the more polar desired product, this compound.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid.
Data Presentation: Hypothetical Purification via Column Chromatography
| Analyte | Purity in Crude Product (Area % by HPLC) | Purity after Chromatography (Area % by HPLC) |
| 2,4-dichloropyrimidine | 8.5% | < 0.1% |
| This compound | 89.2% | > 99.5% |
| Other Impurities | 2.3% | < 0.4% |
Workflow: Column Chromatography Purification
Caption: Workflow for purification by column chromatography.
Scenario 2: Presence of the Isomeric Impurity, N-benzyl-4-chloro-N-methylpyrimidin-2-amine
Problem: The crude product contains the undesired C-2 substitution isomer. Nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidine generally favors substitution at the C-4 position, but the formation of the C-2 isomer can occur.[3][4]
Root Cause Analysis: The formation of the C-2 isomer is a known side reaction in the synthesis of substituted pyrimidines.[3] The two isomers often have very similar polarities, making separation by standard chromatography challenging. However, their different crystallization properties can be exploited.
Solution: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by separating them from impurities with different solubilities.[5]
Detailed Protocol:
-
Solvent Screening: The key is to find a solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the isomeric impurity remains in solution. Good starting points for pyrimidine derivatives are alcohols (isopropanol, ethanol), esters (ethyl acetate), or mixtures with non-polar solvents (e.g., EtOAc/hexane).[1]
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals.[5]
-
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[5]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the dissolved impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Data Presentation: Hypothetical Purification via Recrystallization
| Analyte | Purity in Crude Product (Area % by HPLC) | Purity after Recrystallization (Area % by HPLC) |
| This compound | 92.1% | > 99.7% |
| N-benzyl-4-chloro-N-methylpyrimidin-2-amine | 6.8% | 0.2% |
| Other Impurities | 1.1% | < 0.1% |
Workflow: Recrystallization Purification
Caption: Workflow for purification by recrystallization.
Frequently Asked Questions (FAQs)
Q1: My product appears as a persistent oil after the reaction workup, making it difficult to handle. What should I do?
A1: "Oiling out" can occur if the melting point of your product is low or if residual solvent is present. Try triturating the oil with a non-polar solvent like hexane or pentane. This often induces solidification by "washing" away impurities that may be depressing the melting point. If this fails, consider purification by column chromatography as described in Scenario 1.
Q2: I see a new spot on my TLC plate after letting the crude product sit for a few days. What could it be?
A2: Chloropyrimidines can be susceptible to hydrolysis, where the chlorine atom is replaced by a hydroxyl group, especially if exposed to moisture and acidic or basic conditions.[6] This forms the corresponding pyrimidinone. It is best to purify the crude product promptly and store the purified material in a cool, dry, dark place under an inert atmosphere.
Q3: Can I use an aqueous workup to remove any salt byproducts from the reaction?
A3: Yes, an aqueous workup is a standard procedure. After the reaction, you can quench it with water and extract your product into an organic solvent like ethyl acetate. Washing the organic layer with a saturated sodium bicarbonate solution can help remove acidic impurities, and a brine wash will help remove residual water before drying with an agent like anhydrous sodium sulfate or magnesium sulfate.[7]
Q4: What is the expected ¹H NMR chemical shift for the benzyl methylene (-CH₂-) protons?
A4: For similar N-benzyl pyrimidine structures, the benzylic methylene protons typically appear as a singlet or a doublet (if coupled to an NH proton) in the range of 4.7 to 4.9 ppm.[7] The exact chemical shift will depend on the solvent and the specific substitution pattern of the pyrimidine ring.
References
- American Chemical Society. (n.d.). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid.
- Wu, Y. et al. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. BenchChem.
- National Center for Biotechnology Information. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
- National Center for Biotechnology Information. (n.d.). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1.
- National Center for Biotechnology Information. (n.d.). N-Benzyl-2-chloroquinazolin-4-amine.
- BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- ResearchGate. (n.d.). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?
- BenchChem. (n.d.). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.
- Organic Syntheses. (n.d.). 2-CHLOROPYRIMIDINE.
- MDPI. (n.d.). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties.
- MDPI. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- National Center for Biotechnology Information. (n.d.). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- BenchChem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
- American Chemical Society. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega.
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- Lisa Nichols. (2022). Column Chromatography. YouTube.
Sources
- 1. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N-Benzyl-2-chloroquinazolin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Synthesis of N-benzyl-2-chloro-N-methylpyrimidin-4-amine
Case ID: OPT-TEMP-24DCP Status: Active Subject: Optimizing Reaction Temperature for C4-Selective Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Chemical Context
The Challenge:
You are performing a Nucleophilic Aromatic Substitution (
The Critical Variable: Temperature is the primary "switch" controlling the ratio between the desired product (Mono-C4), the regio-isomer (Mono-C2), and the impurity (Bis-substituted).
-
Target Product: N-benzyl-2-chloro-N-methylpyrimidin-4-amine
-
Mechanism:
(Addition-Elimination) -
Selectivity Rule: Kinetic control favors C4; Thermodynamic forcing leads to disubstitution.
The Temperature-Selectivity Paradox (Theory)
Before adjusting your hotplate, understand the mechanistic drivers. The C4 and C2 positions on the pyrimidine ring are not equivalent.[1][2]
Why C4 is Favored (Kinetic Control)
The C4 position is significantly more electrophilic than C2 due to the specific arrangement of the nitrogen atoms in the ring.
-
LUMO Coefficient: Quantum mechanical calculations (DFT) consistently show a higher LUMO coefficient at C4, making it the preferred site for initial nucleophilic attack.
-
Steric Hindrance: The C2 position is flanked by two ring nitrogens, creating a "steric pocket" that slightly retards the approach of the bulky N-methylbenzylamine compared to the more exposed C4 position.
The Temperature Danger Zone
-
< 0°C: Reaction may be too sluggish, leading to stalled conversion.
-
0°C – 25°C (Optimal Window): Sufficient energy to overcome the activation barrier for C4 substitution (
) but insufficient to surmount the higher barrier for C2 substitution ( ). -
> 40°C: The thermal energy begins to exceed
. Once the mono-C4 product is formed, the remaining C2-chlorine becomes deactivated, but high heat can force a second substitution, yielding the bis-amino byproduct .
Interactive Troubleshooting Guide
Use this section to diagnose specific failures in your current batch.
Scenario A: "I see a large spot for the Bis-substituted byproduct (Disubstitution)."
-
Diagnosis: The reaction "over-ran."
-
Root Cause: Temperature was too high (>40°C) or the exotherm upon amine addition was uncontrolled.
-
Corrective Action:
-
Cool Down: Conduct the addition of the amine at 0°C (ice bath).
-
Slow Addition: Add the amine dropwise over 30 minutes. The reaction is exothermic; a spike in internal temperature triggers disubstitution.
-
Stoichiometry Check: Ensure you are using exactly 1.0–1.1 equivalents of amine. Excess amine at high temp guarantees disubstitution.
-
Scenario B: "The reaction is stuck at 60% conversion after 24 hours."
-
Diagnosis: Kinetic trap.
-
Root Cause: Temperature is too low for the specific solvent system, or the HCl byproduct is stalling the reaction (protonating the nucleophile).
-
Corrective Action:
-
Base Check: Are you using a scavenger base (e.g., Triethylamine or DIPEA)? The reaction generates HCl. If not neutralized, the amine nucleophile becomes an unreactive ammonium salt.
-
Stepwise Heating: If started at 0°C, allow the reaction to warm naturally to Room Temperature (20–25°C). Do not jump to reflux.
-
Scenario C: "I see the wrong regioisomer (C2-substitution)."
-
Diagnosis: Rare, but implies unusual solvent effects or catalytic contamination.
-
Root Cause: While C4 is naturally favored, certain metal contaminants or specific Lewis Acids can catalyze C2 activation.
-
Corrective Action:
-
Solvent Switch: Use a polar aprotic solvent like THF or DCM. Avoid catalytic amounts of transition metals if not intended.
-
Verify Reagents: Ensure your 2,4-dichloropyrimidine is pure.
-
The "Golden Batch" Protocol
This optimized protocol balances reaction rate with regioselectivity.
Reagents:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
N-methylbenzylamine (1.05 equiv)
-
Triethylamine (
) (1.2 equiv) -
Solvent: Isopropyl Alcohol (IPA) or THF (Concentration: 0.2 M)
Step-by-Step Procedure:
| Step | Action | Critical Parameter | Reasoning |
| 1 | Charge 2,4-dichloropyrimidine and solvent into the reactor. | Stir until fully dissolved. | Homogeneity ensures consistent kinetics. |
| 2 | Cool the system. | Internal Temp: 0°C to 5°C . | Suppresses C2 reactivity; favors kinetic C4 product. |
| 3 | Add Base ( | Single portion. | Scavenges HCl generated in the next step. |
| 4 | Add Nucleophile (N-methylbenzylamine). | Dropwise over 30–60 mins. | CRITICAL: Controls exotherm. A temp spike here causes impurities. |
| 5 | Reaction Phase. | Maintain 0°C for 1 hr, then warm to 20°C . | Allows reaction to complete without providing energy for disubstitution. |
| 6 | Monitor (TLC/HPLC). | Look for disappearance of SM. | Stop immediately upon consumption of SM to prevent over-reaction. |
Visualizing the Pathway
The following diagrams illustrate the reaction logic and troubleshooting flow.
Diagram 1: Reaction Pathway & Selectivity
Caption: Kinetic pathway favoring C4-substitution at low temperatures vs. thermodynamic risks of disubstitution.
Diagram 2: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing yield losses based on impurity profile.
Frequently Asked Questions (FAQ)
Q: Can I use DMF to speed up the reaction?
A: Yes, DMF (Dimethylformamide) is a polar aprotic solvent that significantly accelerates
Q: Why is the order of addition important? A: Adding the amine to the pyrimidine (rather than vice versa) ensures that the electrophile (pyrimidine) is always in excess during the mixing phase. This minimizes the local concentration of amine relative to the product, preventing the "double attack" that leads to the bis-substituted impurity.
Q: My product is an oil and hard to purify. Any tips? A: The target this compound is lipophilic. If the reaction is clean (C4 selective), a simple aqueous workup (Water/Ethyl Acetate) followed by a hexane wash often removes the polar impurities and unreacted amine, potentially avoiding column chromatography.
References
-
Regioselectivity of 2,4-Dichloropyrimidine
- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Source: WuXi AppTec, QM Magic Class, Chapter 29.
-
URL:[Link]
-
General SNAr Mechanism & Selectivity
- Title: Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center.
-
Source: BenchChem Technical Support.[3]
-
Synthesis of this compound Analogs
Sources
- 1. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of N-benzyl-2-chloro-N-methylpyrimidin-4-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and troubleshooting advice regarding the stability of N-benzyl-2-chloro-N-methylpyrimidin-4-amine, a crucial intermediate in various synthetic applications.[1][2] This resource is designed to help you anticipate and address challenges related to the handling and use of this compound, particularly under acidic conditions.
I. Frequently Asked Questions (FAQs)
Here we address common questions about the stability and handling of this compound.
Q1: What are the primary stability concerns for this compound?
A1: The main stability concern for this compound is its susceptibility to degradation under acidic conditions. The 2-chloro substituent on the pyrimidine ring is prone to hydrolysis, which can be accelerated by acid.[3] Additionally, while the N-benzyl group is generally more stable, it can also be susceptible to cleavage under harsh acidic conditions, especially at elevated temperatures.[4] The compound is expected to be relatively stable under neutral and basic conditions.
Q2: What is the most likely degradation pathway for this compound in an acidic medium?
A2: Under acidic conditions, the primary degradation pathway is the hydrolysis of the 2-chloro group to a hydroxyl group, forming the corresponding pyrimidone.[3] This occurs because the pyrimidine ring is activated towards nucleophilic attack, and water can act as a nucleophile. The reaction is catalyzed by acid, which protonates the ring nitrogens, further increasing the electrophilicity of the carbon atom attached to the chlorine.
Q3: How should I properly store this compound to ensure its long-term stability?
A3: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is advisable to protect it from light and moisture. For solutions, using a neutral or slightly basic buffer system is recommended over acidic buffers if the experimental conditions permit.
Q4: Can I use this compound in reactions that require acidic catalysts?
A4: Caution is advised when using this compound with acidic catalysts, particularly at elevated temperatures. The 2-chloro group is labile under these conditions.[3] It is highly recommended to conduct small-scale preliminary experiments to assess the stability of the compound under your specific reaction conditions. Close monitoring of the reaction for the appearance of degradation products is crucial.
II. Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of starting material and appearance of a more polar spot/peak (TLC/LC-MS) after a reaction in acidic media. | Hydrolysis of the 2-chloro group to a hydroxyl group (pyrimidone formation). | 1. Confirm the identity of the byproduct: Use analytical techniques like LC-MS or NMR to confirm the structure of the degradation product. 2. Modify reaction conditions: If possible, switch to a non-acidic catalyst or a milder acid. Consider running the reaction at a lower temperature. 3. Protect the sensitive group: If the 2-chloro group is essential for a subsequent step, consider if a protecting group strategy is feasible, though this adds synthetic steps. |
| Inconsistent reaction yields or unexpected side products. | Partial degradation of the starting material before or during the reaction. | 1. Check the purity of the starting material: Before use, verify the purity of your this compound using a suitable analytical method (e.g., NMR, LC-MS). 2. Optimize reaction setup: Ensure your reaction is free from moisture and adventitious acid. Use freshly distilled, anhydrous solvents. 3. Control reaction time: Minimize the reaction time to reduce the exposure of the compound to harsh conditions. |
| Difficulty in purifying the desired product from a reaction mixture containing the hydrolyzed byproduct. | The hydrolyzed pyrimidone may have similar solubility or chromatographic behavior to your desired product. | 1. Optimize chromatography: Experiment with different solvent systems and stationary phases for column chromatography. A change in pH of the mobile phase (if using reverse-phase HPLC) might improve separation. 2. Recrystallization: If applicable, try to find a solvent system that selectively crystallizes your desired product, leaving the impurity in the mother liquor. |
III. Experimental Protocols
To assist in your research, we provide a detailed protocol for a forced degradation study. Such studies are essential for understanding the stability of a drug substance under various stress conditions.[5][6][7]
Protocol: Forced Degradation Study of this compound
Objective: To evaluate the stability of the compound under acidic, basic, oxidative, and photolytic stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at room temperature and reflux for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for a specified period, protected from light.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound in methanol to light in a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples by HPLC at appropriate time intervals.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
Visualization of the Primary Acidic Degradation Pathway
The following diagram illustrates the acid-catalyzed hydrolysis of the 2-chloro group.
Caption: Acid-catalyzed hydrolysis of this compound.
Workflow for Stability Assessment
This diagram outlines the logical flow for assessing the stability of the compound.
Caption: Workflow for assessing the stability of a chemical compound.
IV. References
-
Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development. [Link]
-
pyrimidine degradation pathway: Topics by Science.gov. Science.gov. [Link]
-
Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate. [Link]
-
Degradation of pyrimidines and pyrimidine analogs—Pathways and mutual influences. Pharmacology & Therapeutics. [Link]
-
Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]
-
The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. [Link]
-
DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Chemistry. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Process for the production of 2-hydroxypyridine. Google Patents.
-
2-chloropyrimidine. Organic Syntheses. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Molecules. [Link]
-
N-Benzyl-2-chloroquinazolin-4-amine. Acta Crystallographica Section E. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
-
REDUCTIVE DEGRADATION OF PYRIMIDINES I. , Clostridium uracilicumNov. spec. The Isolation and Characterization of a Uracil Fermenting Bacterium. Journal of Bacteriology. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]
-
Synthesis and Aminolysis of N-(4-Chlorophenyl) and N-(2,4-Dichlorophenylsulfonyl)-N-(glycidyl)bicyclo-[2.2.1]hept-5-en-endo -ylmethylamines. ResearchGate. [Link]
-
Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. figshare.com [figshare.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. biomedres.us [biomedres.us]
- 7. ajrconline.org [ajrconline.org]
Validation & Comparative
HPLC method development for N-benzyl-2-chloro-N-methylpyrimidin-4-amine detection
Executive Summary
This guide outlines the method development strategy for N-benzyl-2-chloro-N-methylpyrimidin-4-amine (hereafter referred to as BCMPA ). As a chlorinated pyrimidine intermediate, BCMPA presents specific chromatographic challenges: potential hydrolysis of the C2-chlorine, peak tailing due to the basic pyrimidine nitrogens, and strong hydrophobicity driven by the benzyl moiety.
This analysis compares the performance of C18 (Octadecyl) versus Phenyl-Hexyl stationary phases.[1] While C18 remains the industry workhorse, experimental evidence suggests that Phenyl-Hexyl chemistries offer superior selectivity for this aromatic-rich analyte, particularly when resolving it from des-chloro hydrolytic impurities.
Analyte Profiling & Physiochemical Context
Before selecting a column, we must deconstruct the molecule’s behavior in solution.
| Property | Value (Est.) | Chromatographic Implication |
| Structure | Pyrimidine core, 2-Cl, 4-N(Me)(Bn) | High aromaticity; potential for |
| pKa (Base) | ~3.5 - 4.2 (Pyrimidine Ring N) | The molecule is weakly basic. At pH < 3, it is protonated ( |
| LogP | ~2.8 - 3.2 | Moderately hydrophobic. Requires >30% organic modifier for elution. |
| UV Max | ~250-260 nm | Strong absorbance due to conjugated aromatic systems. |
| Critical Risk | Hydrolysis | The 2-Cl group is labile. Prolonged exposure to high pH (>8) or water can yield the 2-hydroxy impurity. |
Mechanism of Interaction
The choice of stationary phase dictates the separation mechanism. The diagram below illustrates the differential retention mechanisms between the two primary column candidates.
Figure 1: Mechanistic comparison of ligand interactions. Phenyl-Hexyl offers dual retention modes (hydrophobic + electronic), whereas C18 relies solely on hydrophobicity.
Comparative Study: C18 vs. Phenyl-Hexyl
The following comparison evaluates the two phases based on resolution, peak shape, and orthogonality.
Performance Matrix
| Feature | C18 (End-capped) | Phenyl-Hexyl | Verdict |
| Retention Mechanism | Hydrophobic subtraction. | Hydrophobicity + | Phenyl-Hexyl offers unique selectivity for the benzyl group. |
| Peak Shape (Basic N) | Good, but risk of silanol interaction (tailing). | Excellent. The bulky phenyl ring often shields silanols better. | Phenyl-Hexyl typically yields lower asymmetry factors ( |
| Impurity Resolution | Separates based on polarity changes (e.g., -Cl vs -OH). | Separates based on aromatic electron density changes. | Phenyl-Hexyl is superior for separating the des-chloro impurity. |
| Stability | High (pH 1.5 - 10). | Moderate (pH 2 - 8). | C18 is more robust for extreme pH scouting. |
Experimental Data Summary (Simulated)
Conditions: 100 x 4.6 mm, 2.7 µm columns. MP A: 0.1% Formic Acid in Water; MP B: Acetonitrile. Gradient: 5-95% B in 10 min.
-
C18 Result: BCMPA elutes at 6.2 min. Peak tailing factor: 1.3. Resolution from hydrolysis impurity: 2.1.
-
Phenyl-Hexyl Result: BCMPA elutes at 6.8 min (increased retention due to
). Peak tailing factor: 1.1. Resolution from hydrolysis impurity: 3.5.
Expert Insight: The Phenyl-Hexyl column provides better resolution because the hydrolysis impurity (2-hydroxy) has a significantly different electron density in the pyrimidine ring compared to the parent 2-chloro compound. The Phenyl ligand is sensitive to this electronic change, whereas the C18 ligand largely ignores it.
Method Development Protocol
This protocol prioritizes the Phenyl-Hexyl chemistry but includes decision points for C18.
Phase 1: Mobile Phase Selection
Objective: Control the ionization of the pyrimidine nitrogen and prevent hydrolysis.
-
Choice A: Acidic (pH ~2.7)
-
Buffer: 0.1% Formic Acid.
-
Pros: Protonates the base (improved solubility), suppresses silanols, compatible with LC-MS.
-
Cons: Low pH can degrade the column over time (though modern columns are robust).
-
-
Choice B: Neutral/Slightly Basic (pH 7.5)
-
Buffer: 10mM Ammonium Bicarbonate.
-
Pros: Analyte is neutral (better retention on C18).
-
Cons:High Risk. The 2-chloro group is susceptible to nucleophilic attack by water/hydroxide at this pH. Avoid unless necessary.
-
Recommendation: Stick to 0.1% Formic Acid (pH ~2.7) . The stability of the analyte outweighs the retention benefits of high pH.
Phase 2: Step-by-Step Workflow
Figure 2: Decision tree for optimizing the separation of BCMPA.
Phase 3: Detailed Operating Conditions (Finalized Method)
| Parameter | Setting | Rationale |
| Column | Phenyl-Hexyl, 100 x 3.0 mm, 2.7 µm | Balances resolution (phenyl selectivity) with speed (core-shell particles). |
| Mobile Phase A | Water + 0.1% Formic Acid | Maintains pH ~2.7 to protonate the base and ensure analyte stability. |
| Mobile Phase B | Acetonitrile (ACN) | Lower viscosity than Methanol; sharper peaks. |
| Flow Rate | 0.6 mL/min | Optimal linear velocity for 2.7 µm particles. |
| Gradient | 0-1 min: 10% B (Hold)1-8 min: 10% | Shallow gradient ensures separation of the polar hydrolytic impurity early in the run. |
| Temp | 40°C | Reduces viscosity and improves mass transfer. |
| Detection | UV @ 254 nm | Matches the aromatic absorption max of the benzyl/pyrimidine system. |
Validation & System Suitability
To ensure the method is trustworthy (Self-Validating System), implement the following System Suitability Tests (SST):
-
Resolution (
): Must be between BCMPA and the "2-hydroxy" impurity (force degrade a sample with 0.1N NaOH for 10 mins to generate this marker). -
Tailing Factor (
): Must be . If , the column may have exposed silanols or the mobile phase pH is incorrect. -
Precision: %RSD of peak area
for 6 replicate injections.
Troubleshooting Guide
-
Problem: Peak splitting.
-
Cause: Sample solvent mismatch.
-
Fix: Dissolve the sample in the starting mobile phase (10% ACN / 90% Water). Do not inject 100% ACN solutions.
-
-
Problem: Retention time drift.
-
Cause: Column dewetting or temperature fluctuation.
-
Fix: Ensure the column is thermostatted (40°C) and fully equilibrated (10 column volumes) before starting.
-
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC theory and Hydrophobic Subtraction Model).
- Cesla, P., & Kuss, H. M. (2025). HPLC separation of chloropyrimidine intermediates.
-
Supelco/Sigma-Aldrich. (2017). Evaluation of Retention and Selectivity Using Biphenyl and Phenyl-Hexyl Stationary Phases. Chromatography Online.
-
McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. (Authoritative guide on handling basic amines like pyrimidines).
-
PubChem. 2-Methylpyrimidin-4-amine Compound Summary. National Library of Medicine. (Structural confirmation and properties).
Sources
A Comparative Guide to the FTIR Spectral Analysis of N-benzyl-2-chloro-N-methylpyrimidin-4-amine
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of successful research and development. Pyrimidine derivatives, in particular, form the backbone of numerous biologically active molecules, including pharmaceuticals and agrochemicals.[1] This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral data for a specific substituted pyrimidine, N-benzyl-2-chloro-N-methylpyrimidin-4-amine.
Our objective is to move beyond a simple presentation of data. We will dissect the expected spectral features of this molecule, grounding our interpretations in the established principles of vibrational spectroscopy and comparing them with related structures. This guide is intended for researchers and drug development professionals who require a practical, yet scientifically rigorous, understanding of how FTIR spectroscopy can be leveraged for the structural characterization of complex pyrimidine derivatives.
The Rationale: Why FTIR for Pyrimidine Derivatives?
FTIR spectroscopy is an exceptionally powerful and versatile analytical technique for identifying the functional groups present in a molecule.[2] By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.), FTIR provides a unique "fingerprint" of a compound's structure. For a multi-functional molecule like this compound, this technique is invaluable for confirming the presence of key structural motifs, such as the pyrimidine ring, the C-Cl bond, and the N-benzyl and N-methyl substituents.
The synthesis of such molecules often involves nucleophilic substitution reactions on a di-substituted precursor like 2,4-dichloropyrimidine.[3][4] FTIR serves as a rapid, first-line method to verify that the desired substitution has occurred and that the precursor has been consumed.
Experimental Protocol: Acquiring High-Quality FTIR Data
To ensure the reliability and reproducibility of spectral data, a standardized experimental protocol is paramount. The following describes a robust method for preparing a solid sample for FTIR analysis using the potassium bromide (KBr) pellet technique.
Step-by-Step Methodology
-
Sample and KBr Preparation:
-
Dry FTIR-grade KBr powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water, which has strong IR absorption bands that can interfere with the spectrum.
-
Grind approximately 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.
-
-
Mixing and Homogenization:
-
Add approximately 100-200 mg of the dried KBr to the mortar containing the sample.
-
Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly for several minutes to ensure a homogenous dispersion of the sample within the KBr matrix. The final mixture should have a consistent, fine, powder-like appearance.
-
-
Pellet Formation:
-
Transfer a small amount of the mixture into the collar of a KBr pellet press.
-
Place the collar onto the press anvil and apply pressure (typically 7-10 tons) for several minutes. The applied pressure will cause the KBr to become plastic and form a transparent or semi-transparent disc.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the press and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Experimental Workflow Diagram
Caption: Workflow for FTIR analysis using the KBr pellet method.
FTIR Spectral Analysis and Interpretation
The structure of this compound contains several distinct functional groups, each giving rise to characteristic absorption bands. A detailed analysis of these bands allows for a confident structural confirmation.
Table 1: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group / Structural Unit | Supporting Evidence |
| 3100-3000 | C-H Stretch | Aromatic (Benzyl Ring) | Characteristic for sp² C-H bonds. |
| 2970-2850 | C-H Stretch | Aliphatic (N-CH₃ and Benzyl -CH₂-) | C-H stretching from methyl groups appears around 2850–2950 cm⁻¹.[2] |
| 1600-1550 | C=N and C=C Stretch | Pyrimidine Ring | The pyrimidine ring has C=C and C=N stretching modes around 1450–1600 cm⁻¹.[2] |
| 1500-1450 | C=C Stretch | Aromatic (Benzyl Ring) | Aromatic ring skeletal vibrations. |
| 1470-1430 | C-H Bend | Aliphatic (N-CH₃ and Benzyl -CH₂-) | Scissoring and bending vibrations of CH₂ and CH₃ groups. |
| 1350-1250 | C-N Stretch | Aryl-N and Alkyl-N | C–N stretching vibrations typically appear in the range of 1200–1350 cm⁻¹.[2] |
| 800-700 | C-Cl Stretch | Chloro-pyrimidine | Halogenated pyrimidines exhibit characteristic absorptions in the 600–1200 cm⁻¹ range.[2] |
| 770-730 & 710-690 | C-H Out-of-Plane Bend | Monosubstituted Benzene | Strong bands characteristic of a monosubstituted benzene ring. |
Detailed Interpretation
-
High-Frequency Region (4000-2500 cm⁻¹): The region just above 3000 cm⁻¹ will feature peaks corresponding to the C-H stretching of the aromatic benzyl group. Just below 3000 cm⁻¹, we expect to see absorptions from the aliphatic C-H stretching of the N-methyl group and the methylene (-CH₂-) bridge of the benzyl group. The absence of broad bands around 3300-3500 cm⁻¹ would confirm the tertiary nature of the amine at position 4, as N-H stretching vibrations are absent.[5]
-
Fingerprint Region (1600-600 cm⁻¹): This region is information-rich and crucial for identification.
-
Ring Vibrations: A series of sharp bands between 1600 cm⁻¹ and 1550 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the pyrimidine ring.[2] These are often coupled with the aromatic C=C stretching of the benzyl group.
-
C-N Stretching: A strong band, expected around 1350-1250 cm⁻¹, can be assigned to the stretching of the C-N bonds linking the substituents to the pyrimidine ring.
-
C-Cl Vibration: The presence of the chlorine atom is confirmed by a C-Cl stretching vibration. For chloro-heterocycles, this band is typically found in the 800-700 cm⁻¹ range.[2]
-
Substitution Pattern: The out-of-plane C-H bending vibrations of the benzyl group are highly diagnostic. The presence of strong bands around 770-730 cm⁻¹ and 710-690 cm⁻¹ provides compelling evidence for a monosubstituted benzene ring.
-
Comparative Analysis and Alternative Techniques
To fully appreciate the spectral contributions of the substituents, it is instructive to compare the spectrum of our target molecule with that of a simpler precursor, 2,4-dichloropyrimidine.
Table 2: Spectral Comparison: 2,4-Dichloropyrimidine vs. Target Molecule
| Feature | 2,4-Dichloropyrimidine | This compound | Rationale for Difference |
| Aromatic C-H Stretch | Absent (or very weak pyrimidine C-H) | Present (~3050 cm⁻¹) | Addition of the benzyl group introduces aromatic C-H bonds. |
| Aliphatic C-H Stretch | Absent | Present (~2950 cm⁻¹) | Addition of N-methyl and benzyl -CH₂- groups. |
| C-N Stretch | Absent | Present (~1300 cm⁻¹) | Introduction of the C4-N bond to the benzyl-methylamine moiety. |
| C-Cl Stretch | Two distinct C-Cl bands expected | One primary C-Cl band expected | One chlorine at C4 is substituted, leading to the loss of its corresponding vibrational mode. |
| Benzene Ring Bends | Absent | Present (~740, 695 cm⁻¹) | Characteristic out-of-plane bends confirm the monosubstituted benzyl group. |
This comparison clearly illustrates how FTIR can be used not only to identify a final product but also to monitor the progress of a chemical reaction by observing the appearance of new functional group bands and the disappearance of precursor bands.
Alternative and Complementary Analytical Techniques
While FTIR is excellent for functional group identification, it is typically used in concert with other analytical methods for complete and unambiguous structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the precise carbon-hydrogen framework of a molecule.[6] NMR would confirm the number and connectivity of protons and carbons, distinguishing between the pyrimidine, benzyl, and methyl groups, and confirming the substitution pattern.
-
Mass Spectrometry (MS): MS provides the exact molecular weight and fragmentation pattern of the compound. This data is crucial for confirming the molecular formula (C₁₂H₁₂ClN₃) and can provide structural clues based on how the molecule breaks apart.
-
X-Ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the absolute, three-dimensional structure of the molecule, confirming bond lengths, bond angles, and stereochemistry.[3]
Integrated Characterization Workflow
Caption: An integrated workflow for the structural elucidation of a novel compound.
Conclusion
The FTIR spectrum of this compound provides a wealth of structural information. A systematic analysis of the spectrum, grounded in the principles of vibrational spectroscopy, allows for the confident identification of its key functional components: the pyrimidine core, the chloro-substituent, and the N-benzyl and N-methyl groups. By comparing the expected spectrum to that of simpler precursors and integrating the findings with data from complementary techniques like NMR and MS, researchers can achieve a comprehensive and unambiguous structural characterization. This guide underscores the enduring utility of FTIR as a rapid, reliable, and indispensable tool in the modern chemistry laboratory.
References
- Chaudhary, J. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.
- Chaudhary, J. (2025).
- ResearchGate. (n.d.).
- International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum.
- ResearchGate. (n.d.).
- Jetir.Org. (n.d.).
- SpectraBase. (n.d.). 2,4-Dichloropyrimidine - Optional[13C NMR] - Chemical Shifts.
- ChemicalBook. (n.d.). 2,4-Dichloro-5-fluoropyrimidine(2927-71-1) 1H NMR spectrum.
- The Royal Society of Chemistry. (n.d.).
- SpringerOpen. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2.
- PubMed. (n.d.). Spectroscopic identification of 2,4-pyrimidinedithiol; an experimental matrix isolation and ab initio Hartree-Fock and density functional theory study.
- National Institutes of Health. (n.d.). N-Benzyl-2-chloroquinazolin-4-amine.
- ACS Publications. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer.
Sources
- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 3. N-Benzyl-2-chloroquinazolin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijirset.com [ijirset.com]
- 6. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Structural Dynamics: N-Alkylation of Chloropyrimidine Scaffolds
Topic: Comparative Crystal Structure Analysis: N-Benzyl-2-chloro-N-methylpyrimidin-4-amine vs. Protic Analogs Content Type: Technical Comparison Guide Audience: Structural Chemists, Medicinal Chemists, and Process Development Scientists.
Executive Summary & Strategic Context
In the development of kinase inhibitors and heterocyclic drugs, the 2-chloropyrimidine scaffold is a ubiquitous electrophile. However, the decision to employ an N-methylated linker versus a protic secondary amine (N-H) fundamentally alters the solid-state landscape of the API intermediate.
This guide provides an in-depth structural comparison between the target molecule, This compound (Target) , and its protic parent, N-benzyl-2-chloropyrimidin-4-amine (Control) .
Key Insight: While the protic parent relies on strong intermolecular hydrogen bonding (
Structural Comparison: The "Methylation Effect"[1][2][3]
The introduction of a single methyl group at the bridging nitrogen induces a cascade of structural changes.
A. Conformational Locking (Steric Analysis)
-
Protic Control (N-H): The secondary amine allows the benzyl ring and pyrimidine ring to adopt a pseudo-planar conformation. This is energetically favorable for maximizing conjugation across the nitrogen bridge.
-
Target (N-Me): The N-methyl group introduces significant steric clash with the C5-proton of the pyrimidine ring and the ortho-protons of the benzyl group. This forces the molecule into a twisted geometry , breaking planarity.
B. Intermolecular Forces (Lattice Energy)
-
Protic Control: Dominant motif is the Hydrogen Bond Chain . The amine proton acts as a donor to the pyrimidine N1 or N3 acceptor of a neighboring molecule, forming infinite 1D chains or centrosymmetric dimers (homosynthons).
-
Target: The N-methylation "caps" the donor site. The lattice is stabilized by Dispersive Forces and T-shaped
-stacking . This typically results in a lower melting point and higher solubility in lipophilic solvents compared to the protic parent.
C. Data Summary Table
| Feature | Protic Parent (N-H Analog) | Target (N-Me Analog) | Impact on Process |
| Space Group | Typically | Typically | N-Me often lowers symmetry due to twist. |
| H-Bond Donor | Present ( | Absent (Capped) | Drastic solubility difference. |
| Torsion Angle | N-Me hinders efficient packing. | ||
| Melting Point | High (Strong Lattice) | Lower (Weak Lattice) | Target is easier to melt/oil out. |
| Solubility | Low in DCM/Hexane | High in DCM/Hexane | Target requires polar anti-solvent. |
Experimental Protocols
To validate these structural differences, the following crystallization and characterization workflows are recommended.
Protocol A: Crystallization Strategy
-
Challenge: The N-methylated target is lipophilic and prone to "oiling out" rather than crystallizing due to weak lattice energy.
-
Solution: Use a Slow Evaporation method with a polarity gradient, rather than standard cooling crystallization.
Step-by-Step Methodology:
-
Dissolution: Dissolve 50 mg of this compound in 2.0 mL of Dichloromethane (DCM) . Ensure complete solvation.
-
Filtration: Pass through a 0.45
m PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust). -
Anti-solvent Addition: Carefully layer 1.0 mL of Ethanol or Isopropanol on top. Do not mix.
-
Evaporation: Cover the vial with Parafilm and poke 3-5 small holes. Allow to stand at 4°C for 48-72 hours.
-
Harvest: The N-methyl derivative will form block-like crystals at the interface. (Note: The protic parent would likely crystallize immediately as needles upon anti-solvent addition).
Protocol B: Structural Validation (XRD)
-
Instrument: Single Crystal X-Ray Diffractometer (Mo K
radiation). -
Temperature: 100 K (Essential to reduce thermal motion of the flexible benzyl tail).
-
Refinement: Pay special attention to the methyl group rotation. If disorder is observed, model using split positions.
Visualization of Structural Logic
The following diagrams illustrate the synthesis workflow and the divergent packing motifs caused by N-methylation.
Diagram 1: Synthesis & Crystallization Workflow
Caption: Workflow for synthesizing and crystallizing the target, emphasizing the specific solvent system required for the lipophilic N-methylated product.
Diagram 2: Comparative Packing Motifs
Caption: Contrast of lattice forces. The Protic Parent forms strong H-bonded chains, while the N-Methyl Target relies on weaker stacking due to steric twisting.
References
-
Comparison of Chloropyrimidine Regioselectivity: Deng, X. et al. (2006).[1] Regioselective synthesis of 2,4-disubstituted pyrimidines. This establishes the baseline for C4-substitution preference in these reactions.
-
Crystal Structure of Analog (Protic Control): N-Benzyl-2-chloroquinazoline-4-amine Crystal Structure. (2014).[2][3][4] This structure serves as the primary "Protic Control" model, demonstrating the planar H-bonding network absent in the N-methylated target.
-
Effect of N-Methylation on Conformation: Chatterjee, J. et al. (2013). N-methylation of peptides and amino acids: Effect on hydrophobicity and conformation. Provides the theoretical grounding for the "Methylation Effect" (solubility increase, conformational twisting) cited in Section 2.
-
Synthesis of N-Benzyl-pyrimidin-4-amine Derivatives: Liang, Q. et al. (2014).[2] Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives. Details the synthetic protocols for this specific class of pyrimidine intermediates.
Sources
- 1. N-Benzyl-2-chloroquinazolin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Crystal structure of 1-benzyl-4-(4-chlorophenyl)-2-imino-1,2,5,6,7,8,9,10-octahydrocycloocta[b]pyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of N-benzyl-2-chloro-N-methylpyrimidin-4-amine
Executive Summary: The "Golden Rules" of Disposal
For the researcher in a rush, these are the non-negotiable directives for handling N-benzyl-2-chloro-N-methylpyrimidin-4-amine :
-
Strict Segregation: This is a Halogenated Organic .[1] Never mix this with non-halogenated solvents (e.g., Acetone, Ethanol) or aqueous acid streams.[2]
-
Incineration is Mandatory: Due to the chlorine substituent on the pyrimidine ring, this compound must be disposed of via high-temperature incineration with flue gas scrubbing to prevent the formation of hydrochloric acid (HCl) and potential dioxins.
-
Reactivity Warning: The C-Cl bond at the 2-position is reactive toward nucleophiles (
). Do not commingle with strong nucleophiles (thiols, primary amines) in waste containers to avoid uncontrolled exothermic reactions.[2]
Chemical Identity & Hazard Profiling
To dispose of a chemical safely, one must understand its latent energy and toxicity.[2] This molecule is a functionalized pyrimidine, acting as a "warhead" in many drug discovery campaigns.[2]
Structural Deconstruction for Safety Logic
| Component | Hazard Contribution | Operational Implication |
| Pyrimidine Ring | Nitrogen-rich heterocycle. | Potential for high nitrogen oxide ( |
| 2-Chloro Substituent | Reactive Site. Susceptible to Nucleophilic Aromatic Substitution. | CRITICAL: Segregate from nucleophiles. Requires halogenated waste stream.[1][3] |
| Benzyl/Methyl Amine | Lipophilic and potentially basic. | May cause skin sensitization/irritation.[4] Toxic to aquatic life.[5][6] |
Physical & Chemical Properties (Estimated/Class-Based)
-
Physical State: Typically an off-white solid or viscous oil (depending on purity).
-
Solubility: Low in water; High in organic solvents (DCM, DMSO, Ethyl Acetate).[2]
-
Acidity/Basicity: Weakly basic due to the amine; however, the electron-deficient pyrimidine ring reduces basicity.[2]
The Disposal Workflow
This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes environmental impact.
Step 1: Waste Characterization & Segregation
The "Halogen Rule": In waste management, the presence of a single halogen atom (Cl, Br, F, I) dictates the entire waste stream.[2] You must classify this substance as Halogenated Organic Waste .
-
Why? Standard incinerators cannot handle the acidic gases (HCl) produced when this burns. It requires a facility with acid scrubbers.
-
Cost Impact: Mixing this with non-halogenated waste (like pure methanol) upgrades the entire drum to the more expensive "Halogenated" pricing tier.
Step 2: Packaging & Labeling
-
Container Selection:
-
Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar.
-
Liquids (Mother Liquor): Use an amber glass bottle or HDPE carboy. Avoid metal cans due to potential corrosion from hydrolysis.
-
-
Labeling:
-
Do Use: Full Chemical Name: "this compound".
-
Do Not Use: Abbreviations like "Benzyl-Cl-Pyrimidine" or project codes (e.g., "CMP-001").
-
Hazard Checkboxes: Mark [x] Toxic, [x] Irritant.[2]
-
Step 3: Decision Logic (Visualization)
The following diagram outlines the decision matrix for disposing of this compound, ensuring it reaches the correct destruction facility.
Figure 1: Decision matrix for the segregation and packaging of chloropyrimidine derivatives.
Spill Response Protocol
In the event of a benchtop spill, immediate containment is required to prevent aerosolization of the toxic powder.[2]
-
Isolate: Evacuate the immediate area (radius: 3 meters). Alert lab personnel.
-
PPE Upgrade: Wear double nitrile gloves , safety goggles, and a lab coat.[2] If the powder is fine/dusty, use an N95 or P100 respirator to prevent inhalation.[2]
-
Containment:
-
Solids: Cover with wet paper towels (dampened with water) to prevent dust generation. Scoop into a waste jar.
-
Liquids: Absorb with vermiculite or a generic spill pad. Do not use sawdust (combustible organic + oxidizable amine = fire risk).
-
-
Decontamination: Scrub the surface with a mild soap solution. Avoid strong bleach, as it may react with the amine to form chloramines (toxic gas).[2]
Regulatory Compliance (RCRA)
In the United States, this waste is regulated under the Resource Conservation and Recovery Act (RCRA).[2]
-
Waste Codes:
-
D001 (Ignitable): If the compound is in a flammable solvent (e.g., Ethyl Acetate).[2]
-
Halogenated Solvents (F-List): If mixed with Methylene Chloride or Chloroform (e.g., F002).[2]
-
Unlisted: The pure solid is not a "P" or "U" listed waste by specific name. However, it must be characterized by the generator.[2]
-
-
Generator Status: As a researcher, you are the "Generator."[2] You certify that the waste is accurately described. Mislabeling a halogenated organic as "Non-Halogenated" is a federal violation [1].
References
-
U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes."[2] EPA.gov. [Link]2]
-
PubChem. "2-Chloropyrimidine | C4H3ClN2."[4] National Library of Medicine. [Link]
-
Princeton University EHS. "Waste Removal and Waste Tagging." Environmental Health and Safety. [Link]
Sources
Personal protective equipment for handling N-benzyl-2-chloro-N-methylpyrimidin-4-amine
Executive Summary: The "Zero-Contact" Standard
N-benzyl-2-chloro-N-methylpyrimidin-4-amine is a reactive halogenated heterocyclic intermediate often used as a scaffold in kinase inhibitor development. Its core structural feature—the 2-chloro substituent —renders it an electrophile capable of nucleophilic aromatic substitution (
The Safety Imperative: Because this compound is designed to react with nucleophiles (to attach to a drug core), it poses a distinct biological risk: it can alkylate biological nucleophiles (proteins and DNA) upon contact. Therefore, standard "lab coat and glasses" protocols are insufficient. This guide mandates a Zero-Contact protocol, treating the substance as a potential sensitizer and corrosive agent until specific toxicological data proves otherwise.
Risk Assessment & Hazard Identification
Before selecting PPE, we must define the enemy. In the absence of a compound-specific SDS from major registries, we apply Structure-Activity Relationship (SAR) principles based on the chloropyrimidine class.
| Hazard Class | Predicted Risk Level | Mechanistic Cause |
| Skin Corrosion/Irritation | High (Category 1B or 2) | The 2-Cl group is labile; hydrolysis on moist skin generates HCl and the corresponding pyrimidinone. |
| Skin Sensitization | Moderate-High | Electrophilic chloropyrimidines can haptenize skin proteins, leading to allergic contact dermatitis. |
| Acute Toxicity (Oral) | Moderate (Category 3/4) | Nitrogen-dense heterocycles often interfere with metabolic pathways. |
| Eye Damage | Severe (Category 1) | Corrosive potential allows rapid corneal opacity upon dust contact. |
Critical Warning: Do not mistake this for a stable end-product. It is a reactive intermediate. Moisture sensitivity may release acidic vapors (HCl) upon storage.
PPE Matrix: The Defense Layers
This matrix is designed to prevent permeation and inhalation.[1][2][3]
Table 1: Mandatory PPE Configuration
| Body Zone | Recommended Equipment | Technical Justification |
| Respiratory | Fume Hood (Primary) | Requirement: Face velocity 80–100 fpm. Backup: N95 (particulate) if handling closed containers; P100/PAPR if powder handling outside hood (emergency only). |
| Hand Protection | Double Gloving (Nitrile) | Inner: 4 mil Nitrile (inspection layer). Outer: 5-8 mil Extended Cuff Nitrile. Rationale: Chlorinated heterocycles can permeate thin nitrile <15 mins. Double layer provides ~4 hours breakthrough buffer. |
| Eye/Face | Chemical Splash Goggles | Safety glasses are prohibited . Goggles seal against airborne dust and corrosive vapors. Use a Face Shield if dispensing >10g or handling liquids. |
| Body | Tyvek® Lab Coat / Apron | Standard cotton coats absorb liquids/dust. Use a non-woven, fluid-resistant overlay (e.g., Tyvek) for synthesis steps. |
Operational Protocol: The "Clean-Dirty" Workflow
This workflow minimizes the migration of the chemical from the fume hood to the general lab environment.
Step-by-Step Handling Procedure
-
Pre-Operational Check:
-
Verify Fume Hood Sash is at the working height.
-
Place a disposable absorbent pad (benchkote) in the hood.
-
Donning Sequence: Lab coat
Inner Gloves Goggles Outer Gloves (taped to coat if handling large volumes).
-
-
Weighing & Transfer (Solid State):
-
Never weigh this compound on an open bench.
-
Use a micro-balance inside the hood or a transfer vessel (tared vial).
-
Static Control: Use an anti-static gun if the powder is fluffy/electrostatic to prevent aerosolization.
-
-
Solubilization:
-
Dissolve the solid immediately upon weighing. Solutions (e.g., in DMSO or DCM) are easier to contain than dust.
-
Caution: If using DCM (Dichloromethane), standard nitrile gloves degrade in <2 minutes. Switch to Silver Shield/Laminate gloves if DCM is the solvent.
-
-
Doffing (The Critical Step):
-
Assume outer gloves are contaminated.
-
Remove outer gloves inside the hood.
-
Wash inner gloves with soap/water before touching door handles or notebooks.
-
Visualization: Decision Logic & Workflow
The following diagram illustrates the decision process for PPE selection and the safe handling workflow.
Caption: Decision tree for selecting glove material and engineering controls based on physical state and solvent carrier.
Decontamination & Disposal
Because of the 2-chloro group, this compound can be chemically neutralized.
-
Spill Cleanup (Solid):
-
Do not dry sweep (creates dust).
-
Cover with wet paper towels (soaked in dilute NaHCO₃ or water) to dampen.
-
Scoop into a hazardous waste container.
-
-
Surface Decontamination:
-
Wipe surfaces with a 10% Sodium Carbonate (Na₂CO₃) solution. The mild base promotes hydrolysis of the chloropyrimidine to the non-reactive pyrimidinone derivative [1].
-
Follow with a water rinse and ethanol wipe.
-
-
Disposal:
-
Segregate as Halogenated Organic Waste .
-
Do not mix with strong acids (risk of HCl evolution).
-
Emergency Response (Self-Validating Safety)
-
Eye Contact: Flush for 15 minutes minimum.[1][4][5] The compound is likely corrosive; seconds matter to prevent corneal scarring.
-
Skin Contact: Wash with soap and water.[1][2][4] Do not use ethanol immediately on skin, as it may increase permeation of the compound into the dermis.
-
Inhalation: Remove to fresh air. If wheezing occurs (indicative of sensitization or HCl irritation), seek medical attention immediately.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (n.d.).[6] Compound Summary: Chloropyrimidine Derivatives. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
